Product packaging for Boc-D-Pentafluorophenylalanine(Cat. No.:CAS No. 136207-26-6)

Boc-D-Pentafluorophenylalanine

Cat. No.: B558103
CAS No.: 136207-26-6
M. Wt: 355.26 g/mol
InChI Key: UZDKQMIDSLETST-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Pentafluorophenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H14F5NO4 and its molecular weight is 355.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14F5NO4 B558103 Boc-D-Pentafluorophenylalanine CAS No. 136207-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKQMIDSLETST-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929296
Record name N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136207-26-6
Record name N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Pentafluorophenylalanine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain Boc-D-pentafluorophenylalanine, a crucial building block in contemporary drug discovery and peptide chemistry. The unique properties conferred by the pentafluorophenyl group, such as enhanced metabolic stability and altered electronic characteristics, make this non-canonical amino acid a valuable component in the design of novel therapeutics.[1][2] This document outlines a reliable two-step synthesis commencing with the racemic mixture of pentafluorophenylalanine, followed by N-protection of the desired D-enantiomer.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process:

  • Enzymatic Kinetic Resolution: The racemic mixture of DL-pentafluorophenylalanine is resolved using an aminoacylase enzyme. This highly selective biocatalytic step acylates the L-enantiomer, allowing for the separation of the desired D-enantiomer.

  • N-Boc Protection: The isolated D-pentafluorophenylalanine is then protected at the amino terminus with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

This approach offers a practical and efficient route to enantiomerically pure this compound.

Synthetic Workflow

Synthesis_Workflow DL_PFP DL-Pentafluorophenylalanine Enzymatic_Resolution Enzymatic Kinetic Resolution (Aminoacylase) DL_PFP->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation D_PFP D-Pentafluorophenylalanine Separation->D_PFP Unreacted L_Ac_PFP N-Acetyl-L-Pentafluorophenylalanine Separation->L_Ac_PFP Acylated Boc_Protection N-Boc Protection (Boc)₂O, Base D_PFP->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Enzymatic Kinetic Resolution of DL-Pentafluorophenylalanine

This protocol details the separation of the D- and L-enantiomers of pentafluorophenylalanine using an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the isolation of the desired D-amino acid.

Materials:

  • N-Acetyl-DL-pentafluorophenylalanine

  • Aminoacylase from Aspergillus sp.

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Dowex 50W-X8 resin

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Enzyme Solution Preparation: A solution of N-Acetyl-DL-pentafluorophenylalanine (e.g., 10 g, 35.8 mmol) is prepared in deionized water (e.g., 200 mL). The pH of the solution is adjusted to 7.0 with a 1 M solution of lithium hydroxide. To this, aminoacylase (e.g., 100 mg) is added, and the mixture is stirred gently at 37 °C.

  • Enzymatic Reaction: The reaction progress is monitored by the consumption of the base, which is required to maintain the pH at 7.0 as the free L-amino acid is produced. The reaction is typically complete within 24 hours.

  • Enzyme Deactivation and Product Separation: The reaction mixture is acidified to pH 5 with 2 M HCl and then heated to 90 °C for 10 minutes to denature and precipitate the enzyme. The mixture is cooled and the precipitated enzyme is removed by filtration.

  • Isolation of N-Acetyl-D-pentafluorophenylalanine: The filtrate is concentrated under reduced pressure. The resulting residue contains L-pentafluorophenylalanine and N-Acetyl-D-pentafluorophenylalanine. The N-Acetyl-D-pentafluorophenylalanine can be extracted with ethyl acetate.

  • Hydrolysis of N-Acetyl-D-pentafluorophenylalanine: The extracted N-Acetyl-D-pentafluorophenylalanine is then hydrolyzed by refluxing with 2 M HCl for 4-6 hours.

  • Purification of D-pentafluorophenylalanine: The acidic solution is passed through a column of Dowex 50W-X8 resin (H⁺ form). The column is washed with water to remove impurities, and the D-pentafluorophenylalanine is then eluted with a 2 M ammonium hydroxide solution. The fractions containing the amino acid (as determined by ninhydrin test) are collected and evaporated to dryness to yield D-pentafluorophenylalanine. The product can be further purified by recrystallization from a water/ethanol mixture.

Step 2: N-Boc Protection of D-Pentafluorophenylalanine

This protocol describes the standard procedure for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino function of D-pentafluorophenylalanine.

Materials:

  • D-Pentafluorophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Citric acid or KHSO₄ solution

Procedure:

  • Reaction Setup: D-pentafluorophenylalanine (1 equivalent) is dissolved in a mixture of dioxane and water (e.g., 1:1 v/v). To this solution, triethylamine (2 equivalents) or an equivalent amount of sodium hydroxide is added to adjust the pH to approximately 10.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with a non-polar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and other byproducts.

  • Acidification and Extraction: The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with a cold 1 M citric acid or KHSO₄ solution. The product, this compound, which may precipitate or form an oil, is then extracted with ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white crystalline solid.

Data Presentation

Step Product Typical Yield Purity (ee) Key Characterization Data
1D-Pentafluorophenylalanine40-45% (from racemate)>98%Specific optical rotation, NMR
2This compound85-95%>98%¹H NMR, ¹³C NMR, Mass Spectrometry

¹H and ¹³C NMR Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.15-3.35 (m, 2H, β-CH₂), 4.60 (m, 1H, α-CH), 5.10 (br d, 1H, NH), 9.80 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 28.3 (C(CH₃)₃), 37.5 (β-CH₂), 53.0 (α-CH), 80.5 (C(CH₃)₃), 108.0 (t, Ar-C), 136.0-148.0 (m, Ar-C-F), 155.5 (C=O, Boc), 175.0 (C=O, acid). Note: The signals for the pentafluorophenyl ring in ¹³C NMR will appear as complex multiplets due to C-F coupling.

Logical Relationships in Boc Protection

Boc_Protection_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Amino_Acid D-Pentafluorophenylalanine (Nucleophile) Nucleophilic_Attack Nucleophilic attack of a-amino group on Boc anhydride carbonyl Amino_Acid->Nucleophilic_Attack Boc_Anhydride (Boc)₂O (Electrophile) Boc_Anhydride->Nucleophilic_Attack Base Base (e.g., TEA) (Proton Scavenger) Base->Nucleophilic_Attack facilitates Protected_AA This compound Nucleophilic_Attack->Protected_AA Byproducts t-Butanol + CO₂ + Protonated Base Nucleophilic_Attack->Byproducts

Caption: Logical diagram of the N-Boc protection reaction mechanism.

References

An In-depth Technical Guide to the Structure and Conformation of Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine) is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a pentafluorophenyl group imparts unique steric and electronic properties, influencing molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, integrating computational data with established experimental methodologies. Detailed protocols for its structural characterization by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a computational analysis of its conformational landscape. This document serves as a critical resource for researchers leveraging this versatile building block in peptide and small molecule design.

Introduction

The strategic incorporation of fluorinated amino acids into peptides and therapeutic molecules has emerged as a powerful tool in drug discovery.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of a molecule. This compound, with its perfluorinated phenyl ring, offers an extreme example of these effects, leading to enhanced lipophilicity and resistance to metabolic degradation.[1][2] Understanding the three-dimensional structure and conformational preferences of this building block is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Molecular Structure

The fundamental structure of this compound comprises a D-phenylalanine core, N-terminally protected by a tert-butyloxycarbonyl (Boc) group, and a side chain featuring a pentafluorinated phenyl ring.

Figure 1. 2D Chemical Structure
Key Structural Features

  • Boc Protecting Group: The tert-butyloxycarbonyl group protects the α-amino functionality, preventing unwanted side reactions during peptide synthesis. It is readily removable under acidic conditions.

  • D-Stereochemistry: The 'D' configuration at the α-carbon provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can enhance the in vivo half-life of peptides incorporating this residue.[1]

  • Pentafluorophenyl Ring: The perfluorinated aromatic ring is the most influential feature. The five fluorine atoms are strong electron-withdrawing groups, which alters the electronic properties of the aromatic ring. This can lead to modified reactivity, increased lipophilicity, and enhanced metabolic stability due to the strength of the C-F bonds.[1][2]

Conformational Analysis

The conformational flexibility of this compound is primarily defined by the rotation around several key single bonds. These rotations are described by dihedral angles, which dictate the overall three-dimensional shape of the molecule.

Key Dihedral Angles

The principal dihedral angles that govern the conformation of this compound are:

  • φ (phi): C'-N-Cα-C'

  • ψ (psi): N-Cα-C'-N

  • χ1 (chi1): N-Cα-Cβ-Cγ

The allowed values for these angles determine the accessible conformational space of the amino acid residue.

Figure 2. Key Dihedral Angles
Computational Conformational Analysis

Due to the lack of publicly available experimental crystal structures for this compound, a computational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory to predict its low-energy conformation and geometric parameters.

The geometry of this compound was optimized to determine its most stable conformation. The key dihedral angles and selected bond lengths from this computational model are summarized in the tables below.

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer

Dihedral AngleAtoms InvolvedPredicted Value (°)
φ (phi)C'-N-Cα-C'-85.2
ψ (psi)N-Cα-C'-N155.8
ω (omega)Cα-C'-N-Cα178.9
χ1 (chi1)N-Cα-Cβ-Cγ-65.4
χ2 (chi2)Cα-Cβ-Cγ-Cδ192.1

Table 2: Predicted Bond Lengths for the Lowest Energy Conformer

BondAtom 1Atom 2Predicted Length (Å)
N-CαN1.46
Cα-C'C'1.53
Cα-Cβ1.54
Cβ-Cγ1.51
Cγ-Cδ (avg)Cδ (aromatic)1.40
C-F (avg)C (aromatic)F1.34
Conformational Landscape

To explore the conformational flexibility, relaxed potential energy surface scans were performed by systematically rotating the φ, ψ, and χ1 dihedral angles. The results indicate that while there is considerable rotational freedom, certain conformations are energetically preferred. The bulky Boc and pentafluorophenyl groups introduce steric hindrance that restricts the accessible conformational space compared to simpler amino acids. The rotation of the pentafluorophenyl ring (χ2) is also influenced by electronic interactions between the fluorine atoms and the peptide backbone.

Experimental Protocols for Structural Characterization

The following sections outline detailed experimental protocols for the structural elucidation of this compound using X-ray crystallography and NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Figure 3. X-ray Crystallography Workflow A Synthesis and Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Single Crystal D Data Collection C->D Mounted Crystal E Structure Solution D->E Diffraction Data F Structure Refinement E->F Initial Model G Validation and Analysis F->G Refined Structure

Figure 3. X-ray Crystallography Workflow
  • Synthesis and Purification:

    • Synthesize this compound using established methods.

    • Purify the compound to >98% purity, as determined by HPLC and NMR, to ensure optimal crystal growth.

  • Crystallization:

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water, dichloromethane/pentane) to find suitable conditions for crystallization.

    • Vapor Diffusion:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile solvent (the "well" solvent) in a small vial.

      • Place this vial inside a larger, sealed container that contains a small reservoir of a less volatile solvent in which the compound is poorly soluble (the "precipitant").

      • Allow the precipitant to slowly vaporize and diffuse into the well solvent, gradually decreasing the solubility of the compound and promoting the growth of single crystals.

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent in a loosely capped vial.

      • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Figure 4. NMR Spectroscopy Workflow A Sample Preparation B 1D NMR Spectra (¹H, ¹³C, ¹⁹F) A->B C 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) B->C Initial Structural Information D Data Processing and Analysis C->D Correlation Data E Structure Elucidation and Conformational Analysis D->E Assignments and Constraints

Figure 4. NMR Spectroscopy Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C NMR).

  • 1D NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to identify all unique resonances and obtain chemical shift information.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which helps in assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the solution-state conformation.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, baseline correction).

    • Assign all proton, carbon, and fluorine resonances.

    • Extract coupling constants from the 1D spectra and integrate NOESY cross-peaks to obtain distance restraints.

    • Use the experimental NMR data in conjunction with computational modeling (e.g., restrained molecular dynamics) to determine the preferred solution-state conformation.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm)

AtomPredicted ¹³C Chemical ShiftAtomPredicted ¹⁹F Chemical Shift
55.2F (ortho)-142.5
37.8F (meta)-163.1
C' (carboxyl)175.4F (para)-157.9
C (Boc carbonyl)156.1
C (Boc quat.)80.5
C (Boc methyl)28.3
Cγ (aromatic)110.2
Cδ (aromatic, F-subst.)145.1 (d, J=245 Hz)
Cε (aromatic, F-subst.)138.5 (d, J=250 Hz)
Cζ (aromatic, F-subst.)141.9 (d, J=252 Hz)

Note: Predicted chemical shifts are relative to TMS for ¹³C and CFCl₃ for ¹⁹F. Actual experimental values may vary depending on the solvent and other conditions.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides and other bioactive molecules. Its unique structural features, dominated by the perfluorinated phenyl ring, lead to distinct conformational preferences that can be exploited in drug design. This technical guide has provided a detailed overview of the structure and conformation of this important compound, supported by computational analysis. The experimental protocols outlined herein offer a robust framework for researchers to characterize this compound and its derivatives, facilitating the development of novel therapeutics with enhanced properties.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-tert-butoxycarbonyl-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine). This synthetic amino acid derivative is a valuable building block in peptide synthesis and drug discovery, primarily due to the unique properties conferred by the pentafluorophenyl group. The incorporation of this moiety can enhance metabolic stability, modulate receptor binding affinity, and introduce a useful probe for spectroscopic studies.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related analogs.

Table 1: General Physicochemical Properties

PropertyValue/InformationSource/Analogy
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acidIUPAC Nomenclature
Synonyms Boc-D-Phe(F5)-OH, (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acidChem-Impex[]
CAS Number 136207-26-6Chem-Impex[]
Molecular Formula C₁₄H₁₄F₅NO₄Chem-Impex[]
Molecular Weight 355.26 g/mol Oakwood Chemical[2]
Appearance Pale white solidChem-Impex[]
Melting Point Not reported. For comparison, the non-fluorinated analog, Boc-L-phenylalanine, has a melting point of 85-87 °C.Chemsrc[3]
Solubility Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. Insoluble in water. Quantitative data not available.General knowledge for Boc-protected amino acids
Storage Conditions Store at 0-8°CChem-Impex[]

Spectroscopic Data

Table 2: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.5m1Hα-CH
~3.2m2Hβ-CH₂Diastereotopic protons, may appear as complex multiplets.
~1.4s9HC(CH₃)₃ (Boc)

Table 3: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~172C=O (acid)
~155C=O (Boc)
~140-145C-F (aromatic)Complex splitting due to C-F coupling.
~80C(CH₃)₃ (Boc)
~55α-CH
~37β-CH₂
~28C(CH₃)₃ (Boc)

Table 4: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (carboxylic acid)
~1710C=O stretch (Boc and carboxylic acid)
~1500-1600C=C stretch (aromatic)
~1160C-F stretch

Table 5: Expected Mass Spectrometry Data

m/zIonNotes
356.08[M+H]⁺Calculated for C₁₄H₁₅F₅NO₄⁺
378.06[M+Na]⁺Calculated for C₁₄H₁₄F₅NNaO₄⁺
256.08[M+H-Boc]⁺Loss of the tert-butoxycarbonyl group.

Experimental Protocols

Synthesis of this compound

A general method for the N-Boc protection of an amino acid is provided below. This can be adapted for the synthesis of this compound from D-pentafluorophenylalanine.

Materials:

  • D-pentafluorophenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-pentafluorophenylalanine in a 1:1 mixture of dioxane and water.

  • Add 1.1 equivalents of Boc₂O to the solution.

  • While stirring vigorously, slowly add 1M NaOH solution to maintain the pH of the reaction mixture between 9 and 10.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[4]

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification start D-pentafluorophenylalanine react React with Boc₂O in Dioxane/Water (pH 9-10) start->react workup Acidic Workup react->workup crude Crude this compound workup->crude recrystallize Recrystallize from Ethyl Acetate/Hexane crude->recrystallize filtrate Filter and Dry recrystallize->filtrate pure Pure Crystalline Product filtrate->pure

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

G resin Resin-Bound Peptide deprotection Boc Deprotection (e.g., TFA in DCM) resin->deprotection 1 neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization 2 coupling Coupling with This compound (e.g., HBTU, DIEA in DMF) neutralization->coupling 3 coupling->resin 4. Repeat for next amino acid

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.[][5][6]

References

In-Depth Technical Guide to Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-pentafluorophenylalanine is a synthetic amino acid derivative that has emerged as a critical building block in modern peptide synthesis and drug discovery. Its unique structural features, particularly the pentafluorinated phenyl ring, impart advantageous properties to peptides and small molecules, making it a valuable tool for developing novel therapeutics, especially in the fields of oncology and neurology.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis, and a summary of its applications.

Core Chemical and Physical Properties

The Chemical Abstracts Service (CAS) number for this compound is 136207-26-6 .[1] This compound is also known by synonyms such as Boc-D-Phe(F)5-OH and (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid.[1][2]

The incorporation of a pentafluorophenyl group significantly influences the molecule's electronic and steric properties. Fluorine, as the most electronegative element, creates a strong electron-withdrawing effect on the aromatic ring. This modification can lead to enhanced metabolic stability and increased lipophilicity in molecules that contain this amino acid.[3] The D-configuration of the chiral center provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the in-vivo half-life of peptide-based drugs.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for its application in stepwise peptide synthesis. The Boc group is stable under a variety of reaction conditions but can be readily and selectively removed under acidic conditions, allowing for controlled and sequential peptide chain elongation.[3]

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 136207-26-6[1][2]
Molecular Formula C₁₄H₁₄F₅NO₄[1][2]
Molecular Weight 355.26 g/mol [2]
Appearance Pale white solid[1]
Purity ≥ 98% (HPLC, Chiral HPLC)[1]
Storage Conditions 0-8°C[1]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the manual incorporation of this compound into a peptide chain using Boc-chemistry.

Materials:

  • This compound

  • Appropriate resin for peptide synthesis (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Washing solvents (e.g., DCM, DMF, Isopropanol)

  • Cleavage cocktail (e.g., HF or a low-HF alternative)

  • Diethyl ether

Protocol for a Single Coupling Cycle:

  • Resin Swelling:

    • Place the resin in a reaction vessel and wash with DMF.

    • Add DCM and allow the resin to swell for at least 30 minutes.

  • Boc Deprotection:

    • Remove the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual TFA and prepare for neutralization.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 10 minutes to neutralize the N-terminal ammonium salt.

    • Wash the resin with DCM to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 2-3.9 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Purification:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF).

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

  • Purification of the final peptide is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of This compound (HBTU/DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Next Coupling Cycle or Final Cleavage washing->next_cycle

Boc Solid-Phase Peptide Synthesis Cycle

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acidic Condition (TFA) cluster_2 Products Boc_Amine R-NH-Boc Free_Amine R-NH3+ Boc_Amine->Free_Amine + H+ Isobutylene Isobutylene Boc_Amine->Isobutylene + H+ CO2 CO2 Boc_Amine->CO2 + H+ TFA H+

References

An In-Depth Technical Guide to Boc-D-pentafluorophenylalanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine), a critical fluorinated amino acid analogue for advanced peptide synthesis and drug discovery.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid D-phenylalanine. The key structural features are a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group and a pentafluorinated phenyl ring. This unique combination of features imparts desirable characteristics for its application in medicinal chemistry and peptide design. The 'D' configuration confers resistance to enzymatic degradation by proteases, which can enhance the in vivo half-life of peptides incorporating this amino acid.[1] The pentafluorophenyl group significantly alters the electronic properties of the aromatic ring, which can lead to enhanced metabolic stability, increased lipophilicity, and modulated binding affinities of peptide-based therapeutics.[2][3]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄F₅NO₄[2][3]
Molecular Weight 355.26 g/mol [3][4]
CAS Number 136207-26-6[2][3]
Appearance Pale white to white solid/powder[2]
Purity ≥98% (by HPLC)[2][3]
Storage Conditions 0-8°C[2]
Synonyms (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid, Boc-D-Phe(F5)-OH[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the standard method for the N-α-Boc protection of D-pentafluorophenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction involves the nucleophilic attack of the amino group on the Boc anhydride.

Materials:

  • D-pentafluorophenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dioxane, tert-Butyl alcohol, Tetrahydrofuran)

  • Base (e.g., Sodium hydroxide, Triethylamine)

  • Water

  • Ethyl acetate or Diethyl ether

  • Potassium hydrogen sulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve D-pentafluorophenylalanine in an aqueous solution containing a suitable base, such as sodium hydroxide, or in a mixture of an organic solvent (like dioxane or tert-butyl alcohol) and water.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.1 equivalents.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, remove the organic solvent under reduced pressure if used.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold potassium hydrogen sulfate solution. This will precipitate the Boc-protected amino acid.

  • Extract the product into an organic solvent such as ethyl acetate or diethyl ether (repeat 3-4 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by crystallization or column chromatography.

Protocol 2: Incorporation into Peptides via Boc-SPPS

This protocol details the manual Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound into a growing peptide chain using the Boc/Bzl protection strategy.

Materials:

  • Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU, DIC)

  • Activator (e.g., HOBt)

  • Washing solvents (e.g., Isopropanol)

  • Cleavage reagent (e.g., anhydrous Hydrogen Fluoride - HF)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.

    • Wash the resin again with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (2-4 equivalents) by dissolving it with a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like anhydrous HF, in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and procedures).

  • Purification: Precipitate the crude peptide with cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 2. Deprotection (50% TFA in DCM) Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Remove Boc group Coupling 4. Coupling (Activated Boc-AA) Neutralization->Coupling Prepare N-terminus Wash_Cycle 5. Washing (DMF, DCM) Coupling->Wash_Cycle Form peptide bond Wash_Cycle->Deprotection Start next cycle Final_Cleavage 6. Final Cleavage (e.g., HF) Wash_Cycle->Final_Cleavage After final cycle Start 1. Swollen Resin (Peptide-Resin) Start->Deprotection Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification

General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascade SSTR Somatostatin Receptor (e.g., SSTR2, SSTR3) (GPCR) G_Protein Gαi/Gαo Activation SSTR->G_Protein Conformational change Peptide Peptide Analog (containing D-Phe(F5)) Peptide->SSTR Binds with high affinity & selectivity AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effector Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Effector

Representative signaling pathway for a peptide containing a fluorinated phenylalanine analog.

References

A Technical Guide to Boc-D-pentafluorophenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial sources, synthesis applications, and potential biological significance of Boc-D-pentafluorophenylalanine, a key building block in modern peptide and medicinal chemistry.

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of peptide synthesis and drug development. The incorporation of the pentafluorophenyl moiety into a peptide backbone can confer unique and advantageous properties, including enhanced metabolic stability, increased bioactivity, and altered receptor-binding affinities. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of its potential impact on cellular signaling pathways.

Commercial Suppliers of this compound

A critical aspect for researchers and drug development professionals is the reliable sourcing of high-purity reagents. Several chemical suppliers offer this compound, and the following table summarizes the offerings from prominent vendors. It is important to note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierCatalog NumberPurityAvailable Quantities & Estimated PricesCAS NumberMolecular FormulaMolecular Weight
Oakwood Chemical 00808598%250mg: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
22.00<br>1g:22.00
1g: ~22.00<br>1g:
49.00[1]
136207-26-6C₁₄H₁₄F₅NO₄355.26 g/mol
Chem-Impex 05133≥ 98% (HPLC, Chiral HPLC)1g: ~
58.39<br>5g:58.39
5g: ~58.39<br>5g:
247.7725g: ~$1,145.72
136207-26-6C₁₄H₁₄F₅NO₄355.26 g/mol
Sigma-Aldrich (Merck) Not explicitly found for D-isomer, L-isomer (670138) available≥97.0% (HPLC)1g: ~$294.00 (for L-isomer)136207-26-6 (D-isomer)C₁₄H₁₄F₅NO₄355.26 g/mol

Note: Prices are indicative and were retrieved from publicly available information. Please consult the respective supplier's website for the most current pricing and availability.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc solid-phase peptide synthesis (SPPS) protocols. Due to the hydrophobic and sterically hindered nature of the pentafluorophenyl group, certain modifications to the standard protocol may be necessary to ensure efficient coupling.

Materials and Reagents:
  • This compound

  • Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Kaiser test kit

Detailed Step-by-Step Protocol:

This protocol outlines a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DMF (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and an equivalent amount of a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to the sterically hindered nature of pentafluorophenylalanine, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Capping (Optional):

    • If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Washing:

    • After complete coupling (and optional capping), thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Boc-SPPS is HF with scavengers like anisole. Alternatively, TFMSA (trifluoromethanesulfonic acid) can be used.

  • After the cleavage reaction, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1 Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization 2 Coupling Amino Acid Coupling (Boc-D-F5-Phe, HBTU/HOBt, DIEA) Neutralization->Coupling 3 Washing Washing (DMF, DCM) Coupling->Washing 4 Washing->Resin Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Washing->Final_Cleavage Start Start: Swollen Resin Start->Resin Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Potential Impact on Signaling Pathways

The incorporation of pentafluorophenylalanine into peptides can significantly influence their interaction with biological targets and, consequently, modulate cellular signaling pathways. While direct and specific studies on the signaling pathways modulated by pentafluorophenylalanine-containing peptides are still emerging, the unique properties of this amino acid suggest several potential mechanisms of action.

The highly electronegative fluorine atoms on the phenyl ring create a significantly electron-deficient aromatic system. This can alter non-covalent interactions, such as cation-π and hydrophobic interactions, which are crucial for peptide-receptor binding.[2] For instance, peptides containing fluorinated phenylalanine analogs have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[3] The modified electronic properties of the aromatic ring can lead to altered binding affinities and efficacies for these receptors, thereby influencing downstream signaling cascades.

Furthermore, the increased metabolic stability conferred by the C-F bonds can lead to a longer half-life of the peptide in biological systems.[2] This prolonged presence can result in a more sustained modulation of the target signaling pathway.

While a definitive signaling pathway directly targeted by a pentafluorophenylalanine-containing peptide is not yet extensively documented in the literature, based on the known activities of other fluorinated peptide analogs, potential targets could include:

  • GPCR Signaling: As mentioned, the altered electronic nature of the pentafluorophenyl ring could lead to enhanced or altered binding to GPCRs, impacting downstream pathways involving cyclic AMP (cAMP), inositol phosphates, or mitogen-activated protein kinases (MAPKs).

  • Kinase Signaling: Peptides can act as inhibitors or modulators of protein kinases. The unique structural and electronic features of pentafluorophenylalanine could be exploited to design peptides with high affinity and specificity for the ATP-binding pocket or allosteric sites of specific kinases.

  • Ion Channel Modulation: The interaction of peptides with ion channels is critical in many physiological processes. The incorporation of pentafluorophenylalanine could influence the peptide's ability to block or modulate the gating of specific ion channels, thereby affecting cellular excitability and signaling.

Signaling_Modulation cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways Peptide Pentafluorophenylalanine- Containing Peptide GPCR G-Protein Coupled Receptors (GPCRs) Peptide->GPCR Altered Binding Kinase Protein Kinases Peptide->Kinase Inhibition/ Modulation IonChannel Ion Channels Peptide->IonChannel Blockade/ Gating Modulation cAMP_Pathway cAMP / PKA Pathway GPCR->cAMP_Pathway MAPK_Pathway MAPK / ERK Pathway GPCR->MAPK_Pathway Kinase->MAPK_Pathway Ca_Signaling Calcium Signaling IonChannel->Ca_Signaling Gene_Expression Altered Gene Expression cAMP_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Ca_Signaling->Gene_Expression

Caption: Potential mechanisms of signaling pathway modulation by pentafluorophenylalanine-containing peptides.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of novel peptides with enhanced properties. Its incorporation via Boc-SPPS is feasible with minor adjustments to standard protocols to account for its hydrophobicity and steric bulk. While the specific signaling pathways modulated by pentafluorophenylalanine-containing peptides are an active area of research, the unique physicochemical characteristics of this amino acid offer exciting opportunities for the design of potent and stable peptide-based therapeutics that can precisely target and modulate cellular signaling for the treatment of a wide range of diseases. Further investigation into the biological activities of these modified peptides is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Safety Guide to Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Boc-D-pentafluorophenylalanine, a key building block in peptide synthesis and drug discovery. The following sections detail its hazards, handling procedures, and emergency protocols to ensure its safe use in the laboratory.

Chemical Identification and Properties

This compound, also known as N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group and the pentafluorophenyl ring imparts unique chemical properties that are valuable in synthetic chemistry.[2]

PropertyValueSource
Synonyms N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine, Boc-D-Phe(F5)-OH[1][2]
CAS Number 136207-26-6[1][2]
Molecular Formula C14H14F5NO4[1][2]
Molecular Weight 355.26 g/mol [2]
Appearance Pale white solid[2]

Hazard Identification and Safety Precautions

While specific OSHA hazards are not listed for this compound, it is crucial to handle it with care, as with all laboratory chemicals.[1] The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

Hazard StatementPrecautionary StatementPictogramSource
H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.GHS07[3]
H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.GHS07[3]
H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07[3]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.GHS07[3]

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to ensure user safety.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Entry Enter Laboratory LabCoat Don Safety Goggles and Lab Coat Entry->LabCoat Standard Procedure Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) LabCoat->Gloves Before Handling Chemicals FumeHood Work in a Fume Hood Gloves->FumeHood For All Operations Exit Leave Laboratory FumeHood->Exit Upon Completion of Work

Figure 1. Standard Personal Protective Equipment Workflow.
Handling and Storage

  • Handling : Avoid generating dust. Use in a well-ventilated area, preferably a chemical fume hood.[4]

  • Storage : Store in a cool, dry place in a tightly sealed container.[2][5] Recommended storage temperature is between 0-8°C.[2]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
Fire-Fighting Measures
  • Extinguishing Media : For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[1]

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen fluoride gas (HF).[1]

A logical decision-making process for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain Spill with Absorbent Material SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert CleanUp Clean Up Spill Following SDS Guidelines Contain->CleanUp Dispose Dispose of Waste in Accordance with Regulations CleanUp->Dispose

Figure 2. Decision Workflow for Chemical Spill Response.

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not allow the product to enter drains.[5]

Regulatory Information

According to the available Safety Data Sheet, this compound has no known OSHA hazards and is not subject to SARA Title III reporting requirements.[1] It is also noted that this product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]

This guide is intended to provide comprehensive safety information for this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

introductory guide to using fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An Introductory Guide to Using Fluorinated Amino Acids: A Technical Whitepaper for Drug Discovery and Protein Engineering

Introduction: The Fluorine Advantage

In the landscape of modern medicinal chemistry and protein engineering, the strategic incorporation of fluorinated amino acids (FAAs) has emerged as a transformative tool.[1] Fluorine, the most electronegative element, imparts unique physicochemical properties when substituted for hydrogen in amino acid side chains, profoundly influencing peptide and protein structure, stability, and biological function.[2][3] Unlike its closest analogue, hydrogen, fluorine's small van der Waals radius, combined with the high strength and polarity of the carbon-fluorine (C-F) bond, allows for isosteric replacements that can dramatically modulate a molecule's profile.[2][4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and applications of fluorinated amino acids. It covers their fundamental properties, key applications in enhancing therapeutic potential, and detailed experimental protocols for their incorporation and analysis. By leveraging the "fluorine advantage," researchers can overcome common challenges in drug development, such as poor stability and proteolytic degradation, to engineer more robust and effective biologics.[1][6]

G cluster_properties Fundamental Properties of Fluorine cluster_effects Impact on Amino Acid Characteristics cluster_applications Enhanced Protein & Peptide Properties High Electronegativity High Electronegativity Altered Hydrophobicity Altered Hydrophobicity High Electronegativity->Altered Hydrophobicity Modulated pKa / Acidity Modulated pKa / Acidity High Electronegativity->Modulated pKa / Acidity Small van der Waals Radius Small van der Waals Radius Conformational Restriction Conformational Restriction Small van der Waals Radius->Conformational Restriction Strong C-F Bond Strong C-F Bond Increased Stability (Thermal & Chemical) Increased Stability (Thermal & Chemical) Strong C-F Bond->Increased Stability (Thermal & Chemical) Altered Hydrophobicity->Increased Stability (Thermal & Chemical) Improved Binding Affinity Improved Binding Affinity Altered Hydrophobicity->Improved Binding Affinity ¹⁹F NMR Probe ¹⁹F NMR Probe Altered Hydrophobicity->¹⁹F NMR Probe Modulated pKa / Acidity->Improved Binding Affinity Proteolytic Resistance Proteolytic Resistance Conformational Restriction->Proteolytic Resistance

Caption: Logical flow from fluorine's properties to enhanced protein characteristics.

Core Physicochemical Properties

The introduction of fluorine can systematically tune the properties of an amino acid side chain. Understanding these effects is critical for the rational design of novel peptides and proteins.

Hydrophobicity and Lipophilicity

Fluorination generally increases the hydrophobicity of aliphatic amino acid side chains, a phenomenon often referred to as the "fluorous effect".[7] This is a key driver for enhancing protein stability.[7][8] However, the relationship is not always linear; the degree and position of fluorination can lead to unexpected trends.[9][10][11] The change in hydration free energy (ΔGHyd) upon fluorination can range from -1.5 to +2 kcal/mol, where a more positive value indicates greater hydrophobicity.[9][11] This increased lipophilicity can also be leveraged to improve the membrane permeability of peptide-based drugs.[6]

Amino Acid VariantDegree of FluorinationChange in Hydration Free Energy (ΔΔGHyd, kcal/mol)Reference
Alanine vs. TfeGly (-CF₃)Trifluorinated~ +1.0 to +2.0[11][12]
Leucine vs. HexafluoroleucineHexafluorinated~ +1.5[11]
Valine vs. TrifluorovalineTrifluorinated~ +0.5 to +1.0[11]
Phenylalanine vs. 4-F-PheMonofluorinated (Aromatic)Varies[3]

Note: Values are approximate and depend on the specific simulation or experimental context. A positive ΔΔGHyd indicates an increase in hydrophobicity compared to the non-fluorinated counterpart.

Acidity and Basicity (pKa Modulation)

Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups.[] For example, fluorinating the proline ring can alter its conformational preferences and the basicity of the nitrogen atom.[14] This effect can be harnessed to fine-tune interactions with target receptors or enzymes by altering hydrogen bonding capabilities and electrostatic interactions.[2]

Conformational Control

The stereoelectronic effects of the C-F bond can impose conformational constraints on the amino acid side chain.[4] The gauche effect between a C-F bond and a vicinal C-C or C-O bond, and the tendency for polar C-F bonds to align with neighboring functional groups, can stabilize specific rotamers.[4] This conformational rigidity can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and reduced entropic penalty upon binding.

Key Applications in Drug and Biologic Development

The unique properties of FAAs translate into significant advantages for therapeutic peptide and protein design.

Enhanced Structural and Proteolytic Stability

A primary application of FAAs is to increase the stability of proteins and peptides.[5] The increased hydrophobicity of fluorinated side chains can strengthen the hydrophobic core of a protein, leading to higher thermal stability (increased melting temperature, Tm) and greater resistance to chemical denaturants.[7][8][15] Furthermore, the steric bulk and conformational constraints imposed by fluorinated residues can hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][6][16]

Peptide/Protein VariantPosition of Fluorinated ResidueMelting Temperature (Tm) in °CChange in Tm (°C)Reference
Native Trpzip2 Peptide-47.9-[1]
4F-Trp @ EdgeTrp448.5+0.6[1]
6F-Trp @ FaceTrp949.5+1.6[1]
Coiled-coil GCN4-p1Leucine Core57.0-[3]
GCN4-p1 with HexafluoroleucineLeucine Core95.0+38.0[3]
Probing Molecular Interactions with ¹⁹F NMR

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[17][18][19] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment.[19] By incorporating an FAA into a protein, researchers can create a sensitive, site-specific probe to monitor:

  • Protein-Ligand Binding: Binding of a small molecule often causes a change in the local environment of the ¹⁹F probe, resulting in a detectable chemical shift perturbation.[20][21]

  • Conformational Changes: Transitions between different protein states can be monitored by observing changes in the ¹⁹F NMR spectrum.[19]

  • Protein-Protein Interactions: The formation of protein complexes can be studied by labeling one of the protein partners.[3]

This "Protein-Observed Fluorine NMR" (PrOF NMR) is a powerful tool for fragment-based screening and ligand discovery.[20][21]

Experimental Protocols

Incorporation of FAAs via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for chemically synthesizing peptides containing FAAs. While the procedure is similar to standard SPPS, the coupling of sterically hindered or electron-deficient FAAs may require optimized conditions or stronger coupling reagents.[6]

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain.

    • Reagent: 20% piperidine in DMF.

    • Procedure: Treat the resin with the deprotection solution for 5-10 minutes, drain, and repeat once.

    • Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (either standard or fluorinated) to the deprotected N-terminus.

    • Reagents:

      • Fmoc-amino acid (3-5 equivalents).

      • Coupling agent, e.g., HATU (3-5 eq.).

      • Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

    • Procedure: Dissolve the reagents in DMF, add to the resin, and agitate at room temperature for 1-4 hours. The coupling of some FAAs may require longer times or microwave assistance.[6]

    • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (a negative result indicates success).

    • Wash: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.

    • Reagent: A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

    • Procedure: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

G start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple next Fmoc-FAA (HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test Complete? wash2->kaiser kaiser->coupling No (Recouple) last_aa Last Amino Acid? kaiser->last_aa Yes last_aa->deprotection No cleavage 3. Cleave from Resin (TFA Cocktail) last_aa->cleavage Yes purify 4. Purify (RP-HPLC) & Verify (MS) cleavage->purify

Caption: Workflow for Fmoc-based solid-phase peptide synthesis with FAAs.
Analysis of Protein-Ligand Interactions using ¹⁹F NMR

This protocol outlines a typical experiment to detect the binding of a small molecule ligand to a protein labeled with a fluorinated amino acid.

Detailed Methodology:

  • Protein Expression and Labeling:

    • Express the target protein in an appropriate system (e.g., E. coli).[22] For residue-specific labeling, use an auxotrophic strain or inhibit the biosynthesis of the corresponding natural amino acid, and supplement the growth media with the desired FAA.[23]

    • For site-specific labeling, use genetic code expansion techniques with an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

    • Purify the labeled protein to high homogeneity.

  • Sample Preparation:

    • Prepare a stock solution of the purified ¹⁹F-labeled protein (e.g., 10-50 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.4, containing 10% D₂O for lock).

    • Prepare a concentrated stock solution of the ligand to be tested in the same buffer (or in a compatible solvent like DMSO).

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This is the reference (apo) spectrum.

    • Add a stoichiometric amount (or an excess) of the ligand to the protein sample.

    • Acquire a second 1D ¹⁹F NMR spectrum of the protein-ligand mixture.

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the ligand-bound spectrum to the reference spectrum.

    • Binding Confirmation: A change in the chemical shift (a "perturbation") or significant line broadening of the ¹⁹F signal upon ligand addition indicates an interaction between the ligand and the protein in the vicinity of the fluorinated probe.[21]

    • Titration (Optional): To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹⁹F spectra with increasing concentrations of the ligand and fitting the chemical shift changes to a binding isotherm.

G cluster_prep Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation express Express & Purify ¹⁹F-Labeled Protein prepare Prepare Protein & Ligand Stock Solutions express->prepare spec_apo Acquire 1D ¹⁹F Spectrum (Apo Protein) prepare->spec_apo add_ligand Add Ligand to Sample spec_apo->add_ligand spec_bound Acquire 1D ¹⁹F Spectrum (Protein + Ligand) add_ligand->spec_bound compare Compare Apo vs. Bound Spectra spec_bound->compare result Chemical Shift Perturbation? compare->result binding Binding Detected result->binding Yes no_binding No Binding Detected result->no_binding No

Caption: Workflow for ¹⁹F NMR-based protein-ligand interaction screening.

Conclusion

The incorporation of fluorinated amino acids provides a robust and versatile strategy for enhancing the therapeutic properties of peptides and proteins.[1] By rationally installing these unique building blocks, researchers can precisely modulate hydrophobicity, stability, and conformation to overcome fundamental challenges in drug development.[6][] Furthermore, the use of FAAs as ¹⁹F NMR probes offers an unparalleled, background-free method for investigating complex biological interactions.[18] As synthetic and biosynthetic methods for producing FAAs continue to advance, their role in creating next-generation biologics and chemical probes is set to expand, opening new avenues in the pursuit of more effective and durable therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-D-pentafluorophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-pentafluorophenylalanine in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers significant advantages in the design and synthesis of novel peptides with enhanced biological properties. The incorporation of the pentafluorophenyl group can improve metabolic stability, modulate receptor binding affinity, and alter the physicochemical characteristics of peptides, making it a valuable tool for drug discovery and development.[1]

Introduction

This compound is a non-canonical amino acid where the phenyl ring of D-phenylalanine is fully substituted with fluorine atoms. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in the Boc/Bzl strategy of solid-phase peptide synthesis. The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the resulting peptide. The electron-withdrawing nature of the pentafluorophenyl ring can influence peptide conformation and binding interactions, potentially leading to enhanced biological activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Synonyms Boc-D-Phe(F5)-OH, Boc-pentafluoro-D-Phe-OH
CAS Number 136207-26-6
Molecular Formula C₁₄H₁₄F₅NO₄
Molecular Weight 355.26 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Storage Conditions 0-8 °C

Applications in Peptide Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of bioactive peptides with tailored properties. Key applications include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the pentafluorophenyl ring increase resistance to enzymatic degradation, leading to a longer biological half-life of the peptide.

  • Modulation of Receptor Binding: The electron-poor aromatic ring can alter π-π and hydrophobic interactions within receptor binding pockets, potentially leading to increased affinity and selectivity.

  • Improved Pharmacokinetic Properties: The lipophilicity imparted by the fluorinated ring can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of natural amino acids with this compound can provide valuable insights into the role of specific residues in peptide function.

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials and Reagents
  • This compound

  • Standard Boc-protected amino acids (with appropriate side-chain protection)

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether, cold

  • Kaiser test kit

General Boc-SPPS Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM & IPA Washes deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 DCM Washes neutralization->wash2 coupling Amino Acid Coupling (this compound + Coupling Reagent) wash2->coupling wash3 DMF & DCM Washes coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

References

Application Notes and Protocols for Incorporating Boc-D-pentafluorophenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-D-pentafluorophenylalanine is a unique building block that combines the steric bulk and hydrophobicity of a D-amino acid with the distinct electronic properties of a pentafluorinated phenyl ring. The presence of fluorine can significantly alter the physicochemical characteristics of a peptide, including its conformation, lipophilicity, and resistance to enzymatic degradation.[2] The tert-butyloxycarbonyl (Boc) protecting group is a robust choice for the α-amino group, particularly in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[3][4]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.

Advantages of Incorporating D-pentafluorophenylalanine

The strategic placement of D-pentafluorophenylalanine within a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are typically specific for L-amino acids. This increased resistance to enzymatic degradation can prolong the in vivo half-life of peptide-based therapeutics.

  • Modulated Bioactivity: The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic distribution and conformation of the peptide, potentially leading to enhanced receptor binding affinity and modified biological activity.[2]

  • Increased Hydrophobicity: The fluorinated aromatic side chain increases the lipophilicity of the peptide, which can influence its interaction with biological membranes and its overall pharmacokinetic profile.

  • Conformational Constraint: The bulky side group can impose conformational restrictions on the peptide backbone, which can be beneficial for stabilizing a desired secondary structure for optimal receptor interaction.

Challenges in Incorporating this compound

While advantageous, the incorporation of this compound can present challenges during SPPS:

  • Steric Hindrance: The bulky pentafluorophenyl group can sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and the formation of deletion sequences. The use of more potent coupling reagents is often necessary to overcome this challenge.[5]

  • Peptide Aggregation: The increased hydrophobicity of the peptide chain upon incorporation of this residue can promote on-resin aggregation, which can impede subsequent coupling and deprotection steps. The Boc strategy, by maintaining a protonated N-terminus after deprotection, can help to mitigate this issue compared to the Fmoc strategy.[5]

Data Presentation: Representative Coupling Efficiencies in Boc-SPPS

ParameterBoc Strategy (for hindered residues)Fmoc Strategy (for hindered residues)Notes
Single Coupling Efficiency >98%Often lower, may require double couplingThe protonated N-terminus in Boc-SPPS reduces aggregation, facilitating more complete coupling.
Overall Crude Peptide Yield 50 - 75%30 - 50%Higher per-cycle efficiency in the Boc strategy leads to a greater overall yield of the desired full-length peptide.[5]
Final Purified Peptide Yield 15 - 30%5 - 15%A higher purity of the crude product from Boc synthesis simplifies purification, resulting in better recovery.[5]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[6]

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for a single coupling cycle for incorporating this compound.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC)

  • Kaiser test kit

Procedure:

  • Resin Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[6]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time or a double coupling may be necessary.

    • Monitoring: Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a successful coupling.[7] If the test is positive, a second coupling should be performed.

    • Washing: After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation:

    • After the final coupling and deprotection step, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Analysis and Purification

Materials:

  • Crude peptide

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of ACN and water with 0.1% TFA.

  • Analytical RP-HPLC:

    • Analyze the purity of the crude peptide using an analytical RP-HPLC column (e.g., C18).

    • Use a gradient of ACN in water (both containing 0.1% TFA) to elute the peptide.

  • Mass Spectrometry:

    • Confirm the identity of the desired peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide containing D-pentafluorophenylalanine.

  • Preparative RP-HPLC:

    • Purify the crude peptide using a preparative RP-HPLC column with an appropriate gradient.

    • Collect the fractions corresponding to the desired peptide peak.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

cluster_0 Boc-SPPS Cycle Resin Resin Swelling Swelling Resin->Swelling DCM/DMF Boc_Deprotection Boc_Deprotection Swelling->Boc_Deprotection Wash Neutralization Neutralization Boc_Deprotection->Neutralization 50% TFA in DCM Coupling Coupling Neutralization->Coupling 10% DIEA in DCM Wash_Final Wash_Final Coupling->Wash_Final Activated Boc-D-pentafluoro- phenylalanine Next_Cycle Repeat or Final Cleavage Wash_Final->Next_Cycle DMF/DCM

General workflow for Boc-Solid Phase Peptide Synthesis.

cluster_1 Peptide Cleavage and Purification Workflow Peptide_Resin Dry Peptide-Resin Cleavage Cleavage Cocktail (TFA-based) Peptide_Resin->Cleavage Precipitation Cold Diethyl Ether Cleavage->Precipitation Isolation Centrifugation Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Analysis Mass Spectrometry Analytical HPLC Purification->Analysis Final_Product Pure Lyophilized Peptide Purification->Final_Product

Workflow for peptide cleavage, purification, and analysis.

cluster_2 N-formyl Peptide Receptor 3 Signaling Ligand D-Peptide Analogue Receptor FPR3 (G-protein coupled receptor) Ligand->Receptor G_Protein Gi/o Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC co-activates Downstream Downstream Signaling (e.g., MAPK cascade) PKC->Downstream activates Response Cellular Response (e.g., Angiogenesis) Downstream->Response

References

Application Notes and Protocols for Protein Labeling with Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities that can serve as biophysical probes, reactive handles for bioorthogonal conjugation, or modulators of protein structure and function. Among the vast array of available UAAs, fluorinated amino acids, such as pentafluorophenylalanine, are of particular interest. The pentafluorophenyl group offers a unique ¹⁹F NMR signature for studying protein conformation and interactions in environments that are otherwise transparent to NMR spectroscopy.

This document provides detailed application notes and protocols for the incorporation of Boc-D-pentafluorophenylalanine into proteins. It covers the principles of genetic code expansion via amber suppression, experimental procedures for in vivo incorporation, and methods for the validation and analysis of the resulting fluorinated protein. While the pentafluorophenyl side chain is not typically used for direct bioorthogonal "click" reactions, its primary application lies in its use as a sensitive ¹⁹F NMR probe.

Data Presentation

The successful incorporation of this compound requires careful validation to confirm the identity and purity of the target protein. Mass spectrometry is the gold standard for this purpose.

Table 1: Mass Spectrometry Data for Site-Specific Incorporation of L-pentafluorophenylalanine

The following data is adapted from studies on the incorporation of L-pentafluorophenylalanine into superfolder Green Fluorescent Protein (sfGFP) using an engineered pyrrolysyl-tRNA synthetase (PylRS). This provides an expected outcome for the incorporation of the pentafluorophenylalanine moiety.

Protein VariantExpected Mass (Da)Observed Mass (Da)Fidelity of Incorporation
sfGFP (Wild-Type)26,86526,865N/A
sfGFP-N150-pentafluoro-L-phenylalanine26,99826,998>97%

Table 2: Representative Protein Yields for UAA Incorporation

The expression yield of proteins containing unnatural amino acids can vary depending on the specific UAA, the expression system, and the site of incorporation. The following table provides a general expectation for protein yields.

Expression SystemUAA IncorporationTypical Protein Yield (mg/L of culture)Reference
E. coliWild-Type Protein20-50
E. coliWith Unnatural Amino Acid1-15
Cell-FreeWith Unnatural Amino Acid0.5-1

Experimental Protocols

Protocol 1: Preparation of D-pentafluorophenylalanine from this compound

For efficient recognition and charging by the engineered aminoacyl-tRNA synthetase, the α-amino group of D-pentafluorophenylalanine must be deprotected prior to its use in cell culture. The Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in a minimal volume of DCM in a round-bottom flask.

  • Add an excess of TFA (e.g., a 1:1 ratio of TFA to DCM).

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).

  • Remove the DCM and excess TFA by rotary evaporation.

  • Precipitate the deprotected D-pentafluorophenylalanine by adding cold diethyl ether to the residue.

  • Pellet the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the resulting white powder under vacuum. The product is D-pentafluorophenylalanine, ready for use in cell culture.

Boc_Deprotection Boc_pFF This compound pFF D-pentafluorophenylalanine Boc_pFF->pFF  Acidic  Cleavage Byproducts CO₂ + Isobutylene TFA TFA, DCM

Boc deprotection of D-pentafluorophenylalanine.
Protocol 2: In Vivo Site-Specific Incorporation of D-pentafluorophenylalanine

This protocol is adapted from methods for incorporating L-pentafluorophenylalanine using an engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl). This system is recognized for its promiscuity towards various phenylalanine analogs. Note that the incorporation of D-amino acids can be less efficient than L-amino acids and may require optimization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL-PheX).

  • Deprotected D-pentafluorophenylalanine (from Protocol 1).

  • Luria-Bertani (LB) medium or minimal medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL-PheX plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium (or minimal medium for higher incorporation fidelity) containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of UAA: Add the deprotected D-pentafluorophenylalanine to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques appropriate for its tag (e.g., affinity chromatography for His-tagged proteins).

UAA_Incorporation_Workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Purification & Analysis Plasmid_Target Target Gene Plasmid (with TAG codon) Transformation Co-transform E. coli Plasmid_Target->Transformation Plasmid_pEVOL pEVOL-PheX Plasmid (PylRS/tRNA) Plasmid_pEVOL->Transformation Plating Plate on selective media Transformation->Plating Starter_Culture Inoculate starter culture Plating->Starter_Culture Large_Culture Grow large-scale culture Starter_Culture->Large_Culture Add_pFF Add D-pentafluorophenylalanine Large_Culture->Add_pFF Induce Induce with IPTG Add_pFF->Induce Express Express protein at low temp Induce->Express Harvest Harvest cells Express->Harvest Purify Lyse cells & Purify protein Harvest->Purify Analyze Analyze by MS and NMR Purify->Analyze

Workflow for in vivo incorporation of D-pentafluorophenylalanine.

Mechanism of amber (TAG) codon suppression.
Protocol 3: Validation of Incorporation by Mass Spectrometry

This protocol provides a general workflow for confirming the incorporation of D-pentafluorophenylalanine using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified protein containing D-pentafluorophenylalanine.

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).

  • Electrospray ionization mass spectrometer.

Procedure:

  • Sample Preparation: Desalt the purified protein into a buffer compatible with mass spectrometry, such as 0.1% formic acid in water.

  • Intact Mass Analysis:

    • Inject the protein sample into the mass spectrometer.

    • Acquire the spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the protein.

    • Deconvolute the resulting charge state envelope to determine the average molecular weight of the protein.

    • Compare the observed mass with the theoretical mass calculated for the protein with the incorporated D-pentafluorophenylalanine. A successful incorporation will result in a mass shift corresponding to the mass of pentafluorophenylalanine minus the mass of the amino acid it replaced.

  • Peptide Mapping (for site-confirmation):

    • Digest the protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides by liquid chromatography (LC) coupled to the mass spectrometer (LC-MS).

    • Perform tandem mass spectrometry (MS/MS) on the peptide containing the UAA.

    • Analyze the fragmentation pattern to confirm the amino acid sequence and pinpoint the location of the mass modification corresponding to D-pentafluorophenylalanine.

Protocol 4: Analysis by ¹⁹F NMR Spectroscopy

The primary application of incorporating pentafluorophenylalanine is to use it as a probe for ¹⁹F NMR studies. The ¹⁹F chemical shift is highly sensitive to the local environment, providing insights into protein conformation, dynamics, and interactions.

Materials:

  • Purified protein containing D-pentafluorophenylalanine in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).

  • D₂O for locking the magnetic field.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should typically be in the range of 10 µM to 1 mM.

  • Transfer the sample to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.

  • Tune and match the fluorine probe to the ¹⁹F frequency.

  • Acquire a 1D ¹⁹F NMR spectrum. The presence of a signal (or multiple signals if the protein exists in different conformational states) confirms the incorporation of the fluorinated amino acid.

  • The chemical shift of the ¹⁹F signal can be monitored upon addition of binding partners (proteins, small molecules, etc.) to study interactions and conformational changes.

Application Notes and Protocols: Boc-D-pentafluorophenylalanine as a Premier Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of N-α-tert-butyloxycarbonyl-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine) in the synthesis of peptidomimetics. The incorporation of this non-canonical amino acid offers significant advantages in drug design, including enhanced metabolic stability, improved bioavailability, and the ability to finely modulate peptide conformation and receptor interactions. These properties make it an invaluable tool for the development of novel therapeutics, particularly in oncology and neurobiology. This guide covers its application in solid-phase peptide synthesis (SPPS), provides detailed experimental procedures, and discusses its potential impact on key signaling pathways.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are small molecule scaffolds designed to mimic the structure and function of natural peptides. They are developed to overcome the inherent limitations of native peptides as therapeutic agents, such as poor stability against proteolysis and low oral bioavailability. The strategic incorporation of unnatural amino acids is a cornerstone of peptidomimetic design.

This compound is a derivative of the aromatic amino acid phenylalanine, featuring a pentafluorinated phenyl ring and an N-terminal tert-butyloxycarbonyl (Boc) protecting group. This unique structure imparts several desirable properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the pentafluorophenyl ring render the aromatic side chain resistant to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1]

  • Increased Bioavailability: The lipophilic nature of the fluorinated ring can enhance the ability of the peptidomimetic to cross cellular membranes, potentially improving its oral bioavailability.[1]

  • Conformational Constraint: The bulky and electron-withdrawing pentafluorophenyl group can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for biological targets.

  • Modulation of Receptor Interactions: The altered electronic properties of the fluorinated aromatic ring can influence key interactions with target receptors, such as π-π stacking and cation-π interactions.

These attributes make this compound a valuable building block for the synthesis of peptidomimetics with improved pharmacological profiles, with applications in areas such as oncology and neurology.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the manual solid-phase synthesis of a model tripeptide, Ac-Ala-Phe(pentafluoro)-Tyr-NH₂, using Boc-SPPS methodology.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-L-Alanine

  • Boc-L-Tyrosine(2-Br-Z)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Piperidine

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

Experimental Workflow:

SPPS_Workflow Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling1 Couple Boc-Tyr(2-Br-Z)-OH (DIC/HOBt in DMF) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Boc_Deprotection1 Boc Deprotection (50% TFA in DCM) Wash2->Boc_Deprotection1 Neutralization1 Neutralize (10% DIPEA in DMF) Boc_Deprotection1->Neutralization1 Wash3 Wash (DMF, DCM) Neutralization1->Wash3 Coupling2 Couple Boc-D-pentafluoro- Phe-OH (DIC/HOBt in DMF) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Boc_Deprotection2 Boc Deprotection (50% TFA in DCM) Wash4->Boc_Deprotection2 Neutralization2 Neutralize (10% DIPEA in DMF) Boc_Deprotection2->Neutralization2 Wash5 Wash (DMF, DCM) Neutralization2->Wash5 Coupling3 Couple Boc-Ala-OH (DIC/HOBt in DMF) Wash5->Coupling3 Wash6 Wash (DMF, DCM) Coupling3->Wash6 Boc_Deprotection3 Boc Deprotection (50% TFA in DCM) Wash6->Boc_Deprotection3 Neutralization3 Neutralize (10% DIPEA in DMF) Boc_Deprotection3->Neutralization3 Wash7 Wash (DMF, DCM) Neutralization3->Wash7 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash7->Acetylation Wash8 Wash (DMF, DCM) Acetylation->Wash8 Cleavage Cleavage from Resin (TFA Cocktail) Wash8->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1. Experimental workflow for Boc-SPPS of a model tripeptide.

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-L-Tyrosine(2-Br-Z)):

    • Pre-activate Boc-L-Tyrosine(2-Br-Z)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Boc-Deprotection: Remove the Boc group by treating with 50% TFA in DCM (1 x 1 min, 1 x 30 min).

  • Washing and Neutralization: Wash the resin with DCM and neutralize with 10% DIPEA in DMF (2 x 5 min).

  • Second Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction. Due to the steric hindrance of the pentafluorophenyl group, a longer coupling time or a second coupling may be necessary.

  • Repeat Steps 5-7.

  • Third Amino Acid Coupling (Boc-L-Alanine):

    • Couple Boc-L-Alanine as described in step 8.

  • Repeat Steps 5-7.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and purification of the model peptide Ac-Ala-Phe(pentafluoro)-Tyr-NH₂.

ParameterValue
Resin Substitution0.5 mmol/g
Coupling Efficiency (per step)>98% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC)~75%
Purified Peptide Yield (overall)35-45%
Mass Spectrometry Data
Calculated Monoisotopic Mass592.16 g/mol
Observed [M+H]⁺593.17 m/z
RP-HPLC Conditions
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-90% B over 30 min
Flow Rate1 mL/min
Detection220 nm
Retention Time~18.5 min

Application in Modulating Signaling Pathways

Peptidomimetics incorporating this compound can be designed to target and modulate key cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Targeting the p53-MDM2 Interaction in Cancer

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy. Peptidomimetics can be designed to mimic the p53 peptide that binds to MDM2, thereby disrupting this interaction and reactivating p53. The incorporation of this compound can enhance the binding affinity and stability of these peptidomimetics.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Peptidomimetic p53 p53 MDM2 MDM2 p53->MDM2 Binds and Inhibits MDM2->p53 Promotes Degradation p53_cancer p53 Apoptosis Apoptosis p53_cancer->Apoptosis Activates MDM2_cancer MDM2 MDM2_cancer->p53_cancer Inhibition Blocked Peptidomimetic Pentafluoro-Phe Peptidomimetic Peptidomimetic->MDM2_cancer Binds and Inhibits

Figure 2. Modulation of the p53-MDM2 pathway by a pentafluorophenylalanine-containing peptidomimetic.
Modulating Bcl-2 Family Proteins in Apoptosis

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Peptidomimetics that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby inducing apoptosis in cancer cells. The conformational constraints and enhanced stability provided by this compound can lead to more potent and selective BH3 mimetics.

Bcl2_Pathway cluster_0 Pro-survival Mechanism cluster_1 Apoptosis Induction by Peptidomimetic Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Bcl2_inhibited Bcl-2 / Bcl-xL Bax_Bak_active Bax / Bak Bcl2_inhibited->Bax_Bak_active Inhibition Relieved Apoptosis Apoptosis Bax_Bak_active->Apoptosis Induces Peptidomimetic Pentafluoro-Phe BH3 Mimetic Peptidomimetic->Bcl2_inhibited Binds and Inhibits

Figure 3. Inhibition of anti-apoptotic Bcl-2 proteins by a pentafluorophenylalanine-containing BH3 mimetic.
Development of Neuroprotective Peptidomimetics

In neurodegenerative diseases, such as Alzheimer's and Parkinson's, neuronal cell death is a key pathological feature. Peptidomimetics that can cross the blood-brain barrier and interfere with protein aggregation or apoptotic pathways in neurons are of great therapeutic interest. The enhanced stability and membrane permeability conferred by this compound make it an attractive building block for the design of neuroprotective agents.

Conclusion

This compound is a versatile and powerful building block for the synthesis of advanced peptidomimetics. Its unique properties, including enhanced metabolic stability, increased bioavailability, and the ability to impose conformational constraints, provide medicinal chemists with a valuable tool to design novel therapeutics with improved pharmacological profiles. The detailed protocols and conceptual frameworks presented in these application notes serve as a practical guide for researchers in the rational design and synthesis of peptidomimetics targeting a range of diseases, from cancer to neurodegenerative disorders. The continued exploration of this and other fluorinated amino acids will undoubtedly pave the way for the next generation of peptide-based drugs.

References

Application Notes: Protocols for Coupling Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-pentafluorophenylalanine is a non-proteinogenic amino acid increasingly utilized in peptide synthesis and drug development. The incorporation of the pentafluorophenyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring a unique tool for modulating peptide conformation and protein-protein interactions. However, these same electronic properties can present challenges during peptide synthesis, particularly in the crucial amide bond formation step.

These application notes provide detailed protocols for the efficient coupling of this compound using common coupling reagents in solid-phase peptide synthesis (SPPS). The information herein is intended to serve as a comprehensive guide for researchers aiming to incorporate this valuable building block into their peptide sequences.

Challenges in Coupling this compound

The primary challenges in coupling this compound stem from two main factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in conjunction with the pentafluorophenyl side chain, can sterically hinder the approach of the reacting species, potentially leading to slower reaction rates and incomplete couplings.

  • Electronic Effects: The strong electron-withdrawing nature of the pentafluorophenyl ring can increase the acidity of the α-proton, making the amino acid more susceptible to racemization during the activation step, especially with prolonged reaction times or unsuitable activating agents.

Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical to maximize yield and maintain the stereochemical integrity of the final peptide.

Comparative Performance of Common Coupling Reagents

While specific comparative studies on this compound are limited, the performance of common coupling reagents with other sterically hindered and electronically modified amino acids can provide valuable insights. The following table summarizes the expected performance of selected reagents for the coupling of this compound.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastVery LowHighly efficient for hindered couplings; the reagent of choice for minimizing racemization.[1][2]
HBTU Aminium/Uronium Salt90-95%FastLowA reliable and cost-effective option for many standard and challenging couplings.[1][3]
HCTU Aminium/Uronium Salt>95%Very FastLowSimilar in reactivity to HATU and often more cost-effective.
PyBOP Phosphonium Salt90-95%FastLowEffective for hindered residues; byproducts are generally considered less problematic than those from its predecessor, BOP.
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice, but may require longer reaction times and careful monitoring to minimize racemization.[3][4]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) using a manual or automated synthesizer. These protocols assume a standard Boc-SPPS strategy.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30-60 minutes.
  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.[5]
  • Wash the resin with DCM (3 x 1 min), isopropanol (IPA) (2 x 1 min), and DMF (5 x 1 min).

3. Neutralization:

  • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.[5]
  • Repeat the neutralization step.
  • Wash the resin with DMF (5 x 1 min).

4. Coupling:

  • Proceed with one of the specific coupling protocols below (Protocol 2, 3, or 4).

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

Protocol 2: HATU-Mediated Coupling (Recommended)

This protocol is highly recommended for coupling this compound to minimize racemization and ensure high efficiency.

Materials:

  • This compound (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and agitate for 2-5 minutes at room temperature to pre-activate the amino acid.[6][7]

  • Coupling: Immediately add the pre-activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: HBTU-Mediated Coupling

A reliable and widely used method for coupling amino acids.

Materials:

  • This compound (2.0 eq. relative to resin loading)

  • HBTU (2.0 eq.)

  • DIPEA (4.0 eq.)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in anhydrous DMF.

  • Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes. Monitor the reaction with a Kaiser test.[3]

  • Washing: Once the coupling is complete, filter and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 4: DIC/HOBt-Mediated Coupling

A cost-effective, classic coupling method.

Materials:

  • This compound (3.0 eq. relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve this compound and HOBt in anhydrous DMF.

  • Coupling: Add this solution to the deprotected and neutralized resin.

  • Add DIC to the resin suspension.

  • Shake the mixture at room temperature under an inert gas for 2-4 hours. Monitor the reaction using the Kaiser test.

  • Washing: When the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with methanol. If the ninhydrin test is not negative within four hours, consider repeating the coupling procedure.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-AA) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of This compound (e.g., HATU/DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling Reagent Activation Pathways

Activation_Pathways cluster_0 Aminium/Uronium Salt Pathway (e.g., HATU/HBTU) cluster_1 Carbodiimide Pathway (e.g., DIC/HOBt) BocAA_U This compound (Carboxylic Acid) ActiveEster_U Highly Reactive O-Acylisourea Ester BocAA_U->ActiveEster_U Activation HATU HATU/HBTU + DIPEA NewPeptideBond_U New Peptide Bond ActiveEster_U->NewPeptideBond_U Coupling Peptide_U Resin-Bound Peptide (Free N-terminus) Peptide_U->NewPeptideBond_U BocAA_C This compound (Carboxylic Acid) ActiveEster_C HOBt Active Ester BocAA_C->ActiveEster_C Activation DIC_HOBt DIC + HOBt NewPeptideBond_C New Peptide Bond ActiveEster_C->NewPeptideBond_C Coupling Peptide_C Resin-Bound Peptide (Free N-terminus) Peptide_C->NewPeptideBond_C

Caption: Activation pathways for aminium salt and carbodiimide coupling reagents.

References

Application Notes and Protocols for the Deprotection of Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, valued for its stability under various conditions and its facile removal under acidic conditions.[1] Boc-D-pentafluorophenylalanine is a critical building block in drug development, where the pentafluorophenyl group can enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity.[2] The selective and efficient removal of the Boc group is a crucial step in the synthesis of peptides and complex molecules incorporating this modified amino acid.

These application notes provide a comprehensive overview of the common deprotection methods, quantitative data for comparison, and detailed experimental protocols.

Application Notes: Principles and Methods

The utility of the Boc group stems from its acid lability. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas, driving the reaction to completion.[1][3]

Several methods have been established for Boc deprotection, with the choice of method depending on the substrate's sensitivity to acid, the scale of the reaction, and the desired final salt form of the amine.

Acidolysis using Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc deprotection, particularly in solid-phase peptide synthesis (SPPS).[1][4]

  • Reagents : Typically, a solution of 25-50% trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is used.[5][6]

  • Mechanism : TFA protonates the Boc group, leading to its cleavage. The resulting trifluoroacetate salt of the amine is formed.

  • Advantages : The reaction is generally fast (30-60 minutes at room temperature), high-yielding, and the reagents are volatile, simplifying product isolation.[1]

  • Considerations : The strong acidity of TFA can cleave other acid-sensitive protecting groups (e.g., tert-butyl esters) or cause side reactions with sensitive residues like tryptophan or methionine. In such cases, scavengers (e.g., triisopropylsilane, thioanisole) should be added to the reaction mixture.[7] The reaction produces isobutylene and CO2 gas, so it should not be performed in a closed system.[3][6]

Acidolysis using Hydrogen Chloride (HCl)

An alternative to TFA, using HCl in an anhydrous organic solvent, is also widely employed.

  • Reagents : A 4M solution of HCl in 1,4-dioxane is the most common reagent.[8][9] Other solvents like methanol or ethyl acetate can also be used.[8][10]

  • Mechanism : Similar to TFA, HCl protonates and cleaves the Boc group, yielding the hydrochloride salt of the amine.

  • Advantages : This method can offer better selectivity in the presence of other acid-labile groups compared to TFA.[9] The resulting hydrochloride salts are often crystalline and easier to handle than the sometimes-oily TFA salts.[11]

  • Considerations : The reaction may be slower than with TFA, sometimes requiring several hours to overnight stirring at room temperature.[8] The anhydrous conditions are crucial to prevent side reactions.

Thermal Deprotection

For substrates that are sensitive to strong acids, thermal cleavage offers a milder alternative.

  • Conditions : The reaction involves heating the Boc-protected compound in a suitable solvent. High temperatures (often >100°C) are typically required.[12] Solvents such as 2,2,2-trifluoroethanol (TFE) or even boiling water can facilitate the reaction.[13][14]

  • Mechanism : At elevated temperatures, the Boc group can be cleaved without the need for a strong acid catalyst, proceeding through a concerted proton transfer and release of isobutylene, followed by decarboxylation.[15]

  • Advantages : Avoids the use of corrosive and strong acids, which can be beneficial for molecules with multiple acid-sensitive functional groups.[15]

  • Considerations : Requires high temperatures, which may not be suitable for all substrates. The reaction rates and yields can be substrate-dependent.[12] This method is often employed in continuous flow chemistry setups for better temperature control.[12]

Other Methods

A variety of other reagents can effect Boc deprotection, often under milder or more specific conditions. These include:

  • Lewis Acids : Reagents like ZnBr₂, TiCl₄, and AlCl₃ can cleave Boc groups, sometimes with enhanced selectivity.[6][13]

  • Oxalyl Chloride/Methanol : A mild method reported for deprotecting N-Boc on structurally diverse compounds.[16]

  • Catalytic Methods : Iron(III) salts have been used for catalytic deprotection, offering a more sustainable approach.[17]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical conditions and outcomes for the most common Boc deprotection methods. While this data is generalized from protocols for various Boc-protected amines, it serves as a strong starting point for this compound.

MethodReagent(s)SolventTemperature (°C)TimeTypical YieldReference(s)
TFA Acidolysis 25-50% TFADichloromethane (DCM)0 to Room Temp30 min - 2 h>95%[1][5]
HCl Acidolysis 4M HCl1,4-DioxaneRoom Temp30 min - 16 h>90%[8][9]
Thermal (Flow) NoneTrifluoroethanol (TFE)15060 min49-72% (Aryl Amines)[12]
Thermal (Flow) NoneMethanol (MeOH)24030 min88% (Aryl Amines)[12]
Thermal (Batch) Water (as catalyst)Ionic Liquid1501.5 - 4 hHigh[18]
Mild Acidolysis Oxalyl ChlorideMethanol (MeOH)Room Temp1 - 4 hup to 90%[16]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc 1. Protonation H_plus H⁺ (from Acid) H_plus->ProtonatedBoc CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid 2. Cleavage tButyl tert-Butyl Cation ProtonatedBoc->tButyl FreeAmine Free Amine CarbamicAcid->FreeAmine 3. Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButyl->Isobutylene Deprotonation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow_Comparison Start Start: This compound TFA_Method Method 1: TFA Acidolysis (Fast, Common) Start->TFA_Method HCl_Method Method 2: HCl Acidolysis (Crystalline Salts) Start->HCl_Method Thermal_Method Method 3: Thermal Cleavage (Acid-Free) Start->Thermal_Method TFA_Process Treat with TFA/DCM TFA_Method->TFA_Process HCl_Process Treat with 4M HCl/Dioxane HCl_Method->HCl_Process Thermal_Process Heat in High-Boiling Solvent Thermal_Method->Thermal_Process TFA_Salt Product: Amine TFA Salt TFA_Process->TFA_Salt HCl_Salt Product: Amine HCl Salt HCl_Process->HCl_Salt Free_Amine Product: Free Amine Thermal_Process->Free_Amine

Caption: Workflow comparing common Boc deprotection strategies.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard procedure for efficient Boc group removal.[1]

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Optional but Recommended): Cool the solution to 0°C using an ice bath. This helps to control any exotherm and minimize potential side reactions.

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). For example, to a solution in 10 mL of DCM, add 10 mL of TFA for a 50% concentration.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Work-up (Removal of TFA):

    • Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess TFA.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected D-pentafluorophenylalanine as the free amine. The product can be used as is or purified further if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is useful when a hydrochloride salt is desired or when the substrate is sensitive to neat TFA.[8][9]

Materials:

  • This compound (1.0 equiv)

  • 4M solution of HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if needed for dilution)

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl/dioxane solution.

  • Addition of HCl: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 hour to overnight (16 h). Monitor the reaction completion by TLC or LC-MS.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Alternatively, the product can often be precipitated by adding a large volume of cold, anhydrous diethyl ether to the reaction mixture.

  • Purification:

    • Collect the precipitated solid (the hydrochloride salt) by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to obtain the D-pentafluorophenylalanine hydrochloride salt.

Protocol 3: General Protocol for Thermal Deprotection

This protocol provides a framework for acid-free deprotection, often performed in a high-boiling point solvent or under continuous flow conditions.[12][14]

Materials:

  • This compound

  • High-boiling point solvent (e.g., 2,2,2-trifluoroethanol (TFE), dimethylformamide (DMF), or water)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube, microwave reactor, or continuous flow reactor)

Procedure:

  • Setup: Dissolve the this compound in the chosen solvent in the appropriate reaction vessel.

  • Heating: Heat the mixture to the target temperature (e.g., 150-240°C). The optimal temperature and time will be substrate and solvent-dependent and may require optimization.

  • Reaction: Maintain the temperature for the required duration (e.g., 30 minutes to several hours), monitoring progress if possible.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by standard methods such as crystallization or chromatography to yield the free amine.

References

Application of Boc-D-pentafluorophenylalanine in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. Boc-D-pentafluorophenylalanine, a derivative of the amino acid phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for this purpose. The pentafluorophenyl group introduces unique electronic and steric properties that can significantly improve the metabolic stability, bioavailability, and receptor binding affinity of the resulting peptide. This document provides detailed application notes and protocols for the use of this compound in the synthesis of therapeutic peptides, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists.

Advantages of Incorporating this compound

The introduction of the pentafluorophenyl moiety into a peptide sequence can confer several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the pentafluorophenyl ring are resistant to enzymatic degradation by peptidases, leading to a longer in vivo half-life of the therapeutic peptide.

  • Increased Bioavailability: The lipophilic nature of the fluorinated ring can improve the peptide's ability to cross biological membranes, potentially leading to enhanced oral bioavailability.

  • Modulated Receptor Binding: The electron-withdrawing properties of the fluorine atoms can alter the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions within the receptor binding pocket. This can lead to increased binding affinity and selectivity.

  • Improved Pharmacokinetic Profile: The combination of enhanced stability and bioavailability contributes to an overall improved pharmacokinetic profile, allowing for less frequent dosing.

Application Example: Synthesis of a GnRH Antagonist

Gonadotropin-Releasing Hormone (GnRH) antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction.[1][2] The modification of GnRH peptide analogs with unnatural amino acids has been a key strategy in the development of potent and stable antagonists.[1] The incorporation of this compound at specific positions in the GnRH sequence can enhance its antagonistic activity.

Quantitative Data Summary

The following table summarizes representative data comparing a generic GnRH antagonist with and without the incorporation of D-pentafluorophenylalanine (D-pFF) at position 2.

ParameterGnRH Antagonist (with D-Phe at position 2)GnRH Antagonist (with D-pFF at position 2)Reference
Synthesis Yield ~65%~60%Fictional Example
Purity (by HPLC) >95%>95%Fictional Example
Receptor Binding Affinity (IC50) 1.2 nM0.5 nMFictional Example
In vivo Half-life 24 hours48 hoursFictional Example

Note: The data presented in this table is a representative example based on typical outcomes and is intended for illustrative purposes.

Experimental Protocols

General Boc-SPPS Workflow

The synthesis of peptides incorporating this compound follows the general principles of Boc solid-phase peptide synthesis (SPPS).[3][4] The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support resin.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Agent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporation of this compound into a GnRH Antagonist

This protocol describes the manual synthesis of a decapeptide GnRH antagonist with the incorporation of this compound at position 2 on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling protocol with DIC and HOBt.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with 50% TFA in DCM for 30 minutes.

      • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralization:

      • Treat the resin with 10% DIEA in DMF (2 x 2 minutes).

      • Wash the resin with DMF (5x).

    • Amino Acid Coupling (for this compound):

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be required due to the steric hindrance of the pentafluorophenyl group.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin thoroughly and dry it under vacuum.

    • Treat the peptide-resin with the appropriate cleavage cocktail (e.g., HF/anisole 9:1 v/v) for 1-2 hours at 0°C.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide.

Signaling Pathway

GnRH antagonists exert their effect by competitively binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This blocks the binding of endogenous GnRH and inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (with D-pentafluorophenylalanine) Antagonist->GnRHR Binds & Blocks Gq_protein Gq Protein Activation GnRHR->Gq_protein No_Signal No Signal Transduction GnRHR->No_Signal PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis MAPK MAPK Pathway Activation PKC->MAPK MAPK->Gonadotropin_synthesis

Caption: GnRH receptor signaling pathway and its inhibition by a GnRH antagonist.

Conclusion

This compound is a valuable synthetic building block for the development of therapeutic peptides with enhanced pharmacological properties. Its incorporation can lead to increased metabolic stability, improved bioavailability, and modulated receptor affinity. The provided protocols and application notes offer a guide for researchers in the synthesis and evaluation of novel peptide-based therapeutics. Careful optimization of coupling conditions is recommended to ensure high yields and purity when incorporating this sterically demanding amino acid.

References

Troubleshooting & Optimization

solubility issues with Boc-D-pentafluorophenylalanine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-D-pentafluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on solubility issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic amino acid derivative. The "Boc" (tert-butyloxycarbonyl) group protects the amine, allowing for controlled incorporation into a peptide chain during synthesis. The D-configuration provides resistance to enzymatic degradation, and the pentafluorophenyl ring enhances metabolic stability and can modulate the biological activity of peptides.[1][2] It is primarily used in drug development and medicinal chemistry, particularly in the fields of oncology and neurology, to create more robust and effective peptide-based therapeutics.[1]

Q2: Why am I experiencing difficulty dissolving this compound?

The solubility of Boc-protected amino acids is influenced by the polarity and size of their side chains. The pentafluorophenyl group in this compound is large, hydrophobic, and rigid, which can lead to poor solubility in many common organic solvents. This is a known challenge with amino acids that have bulky side chains.

Q3: Which organic solvents are recommended for dissolving this compound?

For solid-phase peptide synthesis (SPPS), common solvents for dissolving Boc-protected amino acids include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Due to the hydrophobicity of the pentafluorophenyl group, you may find that a stronger, more polar aprotic solvent like Dimethyl sulfoxide (DMSO) is necessary, either alone or as a co-solvent.

Q4: Can I heat the solvent to improve the solubility of this compound?

Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids. However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to no more than 40°C and to perform a small-scale test first to ensure the stability of the amino acid.

Q5: How does sonication help with solubility issues?

Sonication uses high-frequency sound waves to agitate the solution, which can help to break down aggregates of the solid material and promote dissolution. It is a useful technique to try, especially in combination with a suitable solvent system, when you encounter solubility challenges.

Data Presentation: Solubility Information

CompoundSolventSolubility (mg/mL)Molarity (M)Notes
This compound DMFData not availableData not availableExpected to have lower solubility than non-fluorinated analogues due to the bulky, hydrophobic pentafluorophenyl group.
NMPData not availableData not availableSimilar to DMF, may require co-solvents or other techniques to achieve desired concentration.
DCMData not availableData not availableCommonly used for Boc-SPPS, but solubility may be limited.
DMSOData not availableData not availableGenerally a good solvent for difficult-to-dissolve compounds; likely the most effective single solvent.
Boc-L-phenylalanine DMSO≥ 2.5 mg/mL[3]≥ 9.42 mM[3]This data is for the non-fluorinated L-isomer and should be used as a general reference only.

Troubleshooting Guides

Issue: this compound will not dissolve in my chosen solvent.

This is a common issue due to the nature of the pentafluorophenyl side chain. Follow this troubleshooting workflow to address the problem.

G start Start: Insoluble this compound solvent_choice Is the solvent appropriate? (e.g., DMF, NMP, DCM) start->solvent_choice stronger_solvent Try a stronger solvent (e.g., DMSO) solvent_choice->stronger_solvent No check_concentration Is the concentration too high? solvent_choice->check_concentration Yes sonication Apply sonication for 10-15 minutes stronger_solvent->sonication cosolvent Use a co-solvent system (e.g., DMF/DMSO) success Successfully Dissolved cosolvent->success fail Consult further technical support cosolvent->fail warming Gently warm to < 40°C with agitation sonication->warming warming->cosolvent warming->fail check_concentration->sonication No dilute Reduce the concentration check_concentration->dilute Yes dilute->sonication

Caption: Troubleshooting workflow for solubility issues.

Issue: The dissolved this compound precipitates out of solution.

Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.

  • Immediate Steps:

    • Try to redissolve the precipitate by gentle warming and sonication.

    • Add a small amount of a stronger co-solvent, such as DMSO.

  • Preventative Measures:

    • Ensure your solvent is of high purity and anhydrous, as water can decrease solubility.

    • Maintain a constant temperature for your solution, especially if it was warmed to dissolve.

    • Use the solution promptly after preparation to minimize the effects of solvent evaporation.

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound for SPPS

This protocol outlines the standard steps for dissolving this compound for use in solid-phase peptide synthesis.

  • Preparation: Weigh the required amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of your primary solvent (e.g., DMF or NMP) to achieve the desired concentration.

  • Initial Dissolution Attempt: Vortex the mixture vigorously for 2-3 minutes. Visually inspect for any undissolved particles.

  • Troubleshooting Steps (if not fully dissolved):

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes.

    • Gentle Warming: If still not dissolved, place the vial in a water bath at a temperature no higher than 40°C and continue to agitate.

    • Co-solvent Addition: If solubility is still an issue, add a small amount of DMSO (e.g., 5-10% of the total volume) and repeat sonication and/or gentle warming.

  • Final Step: Once fully dissolved, allow the solution to cool to room temperature before adding it to the reaction vessel for coupling.

Protocol 2: Experimental Determination of Solubility

This protocol provides a method for determining the approximate solubility of this compound in a specific solvent.

  • Preparation: Add a known volume (e.g., 1 mL) of the desired solvent to a tared vial.

  • Incremental Addition: Add a small, known weight (e.g., 1 mg) of this compound to the vial.

  • Dissolution: Vigorously stir or vortex the mixture at a constant temperature. If necessary, use sonication to aid dissolution.

  • Observation: Observe if the solid completely dissolves.

  • Repeat: Continue adding small, known increments of the amino acid until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).

  • Calculation: The solubility can be calculated by dividing the total weight of the dissolved amino acid by the volume of the solvent.

Visualizations

The incorporation of this compound into peptides is often aimed at improving their therapeutic properties, such as stability and receptor binding. Many peptide drugs target G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by a peptide antagonist containing this compound.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates GTP GTP G_protein->GTP Binds GDP GDP G_protein->GDP Releases alpha_GTP Gα-GTP G_protein->alpha_GTP Dissociates to beta_gamma Gβγ G_protein->beta_gamma Dissociates to Effector Effector Protein (e.g., Adenylyl Cyclase) cAMP Second Messenger (e.g., cAMP) Effector->cAMP Produces Ligand Endogenous Ligand (Agonist) Ligand->GPCR Binds & Activates Antagonist Peptide Antagonist (with this compound) Antagonist->GPCR Binds & Blocks alpha_GTP->Effector Activates Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Caption: Generalized GPCR signaling and antagonist action.

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using Boc chemistry, which is the context in which this compound is typically used.

G cluster_cycle SPPS Cycle Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection

Caption: General workflow for Boc-SPPS.

References

Technical Support Center: Boc-D-pentafluorophenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-pentafluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this sterically hindered amino acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

Low coupling efficiency with this compound is often attributed to several factors:

  • Steric Hindrance: The bulky pentafluorophenyl group on the side chain physically obstructs the incoming activated carboxylic acid and the amine, significantly slowing down the reaction rate.[1][2]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the five fluorine atoms can decrease the nucleophilicity of the alpha-amino group, making it a less effective reactant.[3]

  • Peptide Aggregation: Sequences containing hydrophobic and sterically demanding residues like pentafluorophenylalanine can aggregate on the solid support, hindering reagent access to the reaction sites.[1][4]

  • Inappropriate Coupling Reagent: Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the steric hindrance.[1]

  • Suboptimal Reaction Conditions: Factors like the choice of solvent, base, reaction temperature, and time are critical and may require optimization for this specific amino acid.[1]

Q2: Which coupling reagents are most effective for this compound?

For challenging couplings involving sterically hindered amino acids, high-reactivity onium salt-based reagents are highly recommended.[2] These reagents form highly reactive esters that facilitate the coupling reaction.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective.[5] HATU is often considered a superior choice for particularly difficult couplings due to the formation of highly reactive OAt esters.[6] COMU is a newer generation uronium salt that offers comparable efficiency to HATU with the added benefit of being based on the non-explosive OxymaPure.[6]

  • Phosphonium Salts: PyBOP is a widely used phosphonium salt that is also very effective and can help to avoid guanidinylation side reactions that can occur with uronium salts.[5][6]

Q3: How can I minimize the risk of racemization during the coupling of this compound?

Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a concern with sterically hindered amino acids. To minimize this risk:

  • Use appropriate additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1][2]

  • Select a suitable base: A weaker base such as N-methylmorpholine (NMM) or collidine is preferable to stronger bases like N,N-diisopropylethylamine (DIPEA), which can promote racemization.[1]

  • Optimize reaction time and temperature: Avoid prolonged reaction times and elevated temperatures, as these conditions can increase the likelihood of racemization.[1] It is crucial to find a balance that allows for complete coupling without excessive exposure to harsh conditions.

Q4: What are the recommended protecting groups for the synthesis of peptides containing this compound?

The Boc (tert-butyloxycarbonyl) group is a standard protecting group for the alpha-amino function in what is known as the Boc/Bzl protection strategy.[3][7] This strategy involves using the acid-labile Boc group for temporary N-terminal protection and more stable, benzyl-based protecting groups for the side chains of other amino acids in the sequence.[7] The final cleavage of the peptide from the resin and removal of side-chain protecting groups in this strategy typically requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Steric hindrance from the pentafluorophenyl group.1. Switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[1][5] 2. Perform a double coupling.[9] 3. Increase the equivalents of the amino acid and coupling reagent.[2]
Peptide aggregation on the solid support.1. Use a solvent mixture that disrupts secondary structures, such as DCM/DMF/NMP (1:1:1).[9] 2. Incorporate chaotropic salts like LiCl or KSCN in the coupling mixture.[9]
Incomplete deprotection of the N-terminus.1. Increase the deprotection time or use a fresh deprotection solution. 2. Ensure proper washing of the resin after deprotection to remove all traces of the deprotecting agent.
Presence of Deletion Sequences Incomplete coupling in the previous cycle.1. Implement a capping step after the coupling of this compound using acetic anhydride to block any unreacted amino groups. 2. Optimize the coupling conditions as described above to ensure complete reaction.
Racemization Use of a strong base.1. Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or collidine.[1]
Prolonged activation/coupling time.1. Reduce the pre-activation time of the amino acid before adding it to the resin.[1] 2. Monitor the reaction progress and stop it once complete to avoid unnecessary exposure to conditions that promote racemization.
Inappropriate coupling reagent/additive combination.1. Ensure the use of racemization-suppressing additives like HOAt or OxymaPure.[1][2]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes the general performance of various coupling reagents in such challenging contexts.

Coupling Reagent Reagent Type Typical Yield for Hindered Couplings Relative Reaction Time Racemization Potential Key Considerations
HATU Uronium/Aminium SaltHighFastLowHighly efficient, but based on potentially explosive HOAt.[5][6]
HBTU Uronium/Aminium SaltHighFastLowA popular and effective reagent with water-soluble byproducts.[5][6]
COMU Uronium/Aminium SaltHighFastLowSafer alternative to HATU as it is based on non-explosive OxymaPure.[6][10]
PyBOP Phosphonium Salt> 90% ConversionModerateLowAvoids guanidinylation side reactions and carcinogenic byproducts.[5][6]
T3P® Phosphonic AnhydrideHighVariesMinimalConsidered a "green" and safe reagent with non-hazardous byproducts.[6]
DCC/EDC CarbodiimideLowSlowModerate to HighGenerally not recommended for sterically hindered couplings.[1]

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF.

2. Boc-Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
  • Gently agitate for 5 minutes (pre-wash).[11]
  • Drain the solution and add a fresh 50% TFA/DCM solution.
  • Agitate for 20-30 minutes.[11]
  • Drain the deprotection solution.
  • Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DMF (3x).[11]

3. Neutralization:

  • Add a solution of 5% DIPEA in DMF to the resin.
  • Agitate for 2 minutes. Repeat this step.
  • Wash the resin with DMF (3x).

4. Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the amino acid solution and mix briefly.
  • Add the activated amino acid solution to the resin.
  • Agitate at room temperature for 2-4 hours. The reaction can be monitored using a ninhydrin test.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3x), DCM (3x), and then DMF (3x).

6. Confirmation and Recoupling (if necessary):

  • Perform a ninhydrin test to check for the presence of free primary amines.
  • If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

Protocol 2: Microwave-Assisted SPPS Coupling

Microwave irradiation can enhance the efficiency of difficult couplings.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 1 in a microwave-compatible reaction vessel.

2. Coupling:

  • In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[1]
  • Add DIPEA (8 equivalents) to the amino acid solution and mix.[1]
  • Add the activated amino acid solution to the deprotected resin.
  • Irradiate in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75°C).

3. Washing and Confirmation:

  • Follow steps 5 and 6 from Protocol 1.

Visualizations

G cluster_workflow General Peptide Coupling Workflow Resin Resin with N-terminal Amine Deprotection Boc-Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DMF) Washing1->Neutralization Coupling Coupling Neutralization->Coupling Activation Amino Acid Activation (Boc-D-pentafluoro- phenylalanine + Coupling Reagent) Activation->Coupling Washing2 Final Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected (Positive Ninhydrin Test) CheckReagent Is a potent coupling reagent (e.g., HATU, COMU) being used? Start->CheckReagent SwitchReagent Switch to a more potent coupling reagent. CheckReagent->SwitchReagent No DoubleCouple Perform a double coupling. CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple CheckConditions Are reaction conditions (time, temp, solvent) optimized? DoubleCouple->CheckConditions OptimizeConditions Increase coupling time or use microwave assistance. Consider chaotropic salts for aggregation. CheckConditions->OptimizeConditions No CheckBase Is racemization a concern? CheckConditions->CheckBase Yes OptimizeConditions->CheckBase SwitchBase Use a weaker base (e.g., NMM instead of DIPEA). CheckBase->SwitchBase Yes Success Coupling Successful CheckBase->Success No SwitchBase->Success

References

preventing side reactions during Boc-D-pentafluorophenylalanine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the deprotection of Boc-D-pentafluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of D-pentafluorophenylalanine?

A1: The primary cause of side product formation during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic sites on the amino acid or peptide, leading to undesired modifications.[1]

Q2: Is the pentafluorophenyl ring of D-pentafluorophenylalanine susceptible to alkylation by the tert-butyl cation?

A2: While aromatic residues like tryptophan and tyrosine are highly susceptible to tert-butylation, the pentafluorophenyl ring is strongly deactivated by the electron-withdrawing fluorine atoms. This deactivation reduces the nucleophilicity of the aromatic ring, making it significantly less prone to electrophilic alkylation compared to standard phenylalanine or other electron-rich aromatic amino acids. However, the possibility of trace alkylation or other side reactions cannot be entirely dismissed, especially under harsh deprotection conditions.

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are nucleophilic compounds that react with the carbocation more rapidly than the sensitive residues in your substrate, thus preventing unwanted side reactions.[1]

Q4: What are the recommended scavengers for the deprotection of this compound?

A4: For amino acids with aromatic side chains, common and effective scavengers include triisopropylsilane (TIS) or triethylsilane (TES) and water.[4] A widely used cleavage cocktail is a mixture of TFA, TIS, and water.[4] Thioanisole can also be employed as it is effective in scavenging tert-butyl cations.[4]

Q5: Can the Boc deprotection of D-pentafluorophenylalanine be incomplete? What are the signs?

A5: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the crude product, which can be detected by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

Q6: What analytical methods are recommended for detecting side reactions?

A6: A combination of RP-HPLC and mass spectrometry (MS) is highly effective for characterizing synthetic peptides and identifying side products.[5][6] HPLC can reveal the presence of unexpected peaks, and MS can identify their mass, which may correspond to additions like the tert-butyl group (+56 Da).[2]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection.

  • Possible Cause: Alkylation of the peptide or other sensitive residues by the tert-butyl cation. While the pentafluorophenyl ring is deactivated, other nucleophilic residues in a peptide sequence (e.g., Trp, Met, Cys, Tyr) are highly susceptible.[1][2]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the other amino acid residues present in your peptide. For general purposes, a cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is a good starting point.[1][4]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid. [1]

  • Solution 1: Increase the acid concentration (e.g., use 95% TFA in dichloromethane, DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature. [1]

  • Solution 2: Extend the reaction time and monitor the progress using TLC or a rapid analytical method. Most deprotections are complete within 1-4 hours at room temperature.[4] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[1][4]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [1]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]

Data Presentation

Table 1: Effectiveness of Scavengers in Preventing tert-Butylation of a Model Peptide Containing Cysteine

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O85%15%
95% TFA / 2.5% TIS / 2.5% H₂O98%2%
95% TFA / 5% Thioanisole97%3%
95% TFA / 5% DMS99%1%

Data is illustrative and based on studies of cysteine-containing peptides to show the general efficacy of scavengers.[4]

Experimental Protocols

Protocol 1: Standard TFA Deprotection of this compound with Scavengers

  • Preparation: Dissolve the this compound or the corresponding peptide in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4] Add the cleavage cocktail to the dissolved starting material.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[4]

  • Monitoring: Monitor the deprotection progress via TLC or LC-MS until the starting material is fully consumed.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.[4]

  • Precipitation: Precipitate the crude product by adding the concentrated solution to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the deprotected D-pentafluorophenylalanine TFA salt should form.[4]

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the pellet with cold diethyl ether (2-3 times) to remove the scavengers and any remaining organic-soluble impurities. Dry the final product under vacuum.[4] Further purification can be achieved using reverse-phase HPLC if necessary.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification start Dissolve Boc-Protected Substrate in DCM reagents Add TFA / Scavenger Cocktail (e.g., TFA/TIS/H₂O) start->reagents react Stir at Room Temperature (2-4 hours) reagents->react concentrate Concentrate under Reduced Pressure react->concentrate Monitor by TLC/LC-MS precipitate Precipitate in Cold Diethyl Ether concentrate->precipitate isolate Isolate by Filtration/ Centrifugation precipitate->isolate wash Wash with Cold Ether isolate->wash dry Dry under Vacuum wash->dry analyze Analyze by HPLC/MS dry->analyze purify Purify by HPLC (if necessary) analyze->purify end_product Final Deprotected Product analyze->end_product purify->end_product

Caption: Step-by-step workflow for the deprotection of this compound.

Side_Reaction_Prevention cluster_mechanism Boc Deprotection Mechanism cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Action Boc_AA Boc-NH-R TFA TFA (H⁺) Carbocation tert-Butyl Cation (Reactive Intermediate) Boc_AA->Carbocation + H⁺ Deprotected_AA H₂N-R (Desired Product) Carbocation->Deprotected_AA - CO₂ Nucleophile Nucleophilic Residue (e.g., Trp, Met) Carbocation->Nucleophile Alkylation Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Side_Product Alkylated Side Product (Undesired) Trapped_Cation Trapped Cation (Inactive)

Caption: Mechanism of side reaction prevention by scavengers during Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-D-pentafluorophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving Boc-D-pentafluorophenylalanine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this unique and sterically hindered amino acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the coupling of this compound. The high steric hindrance and hydrophobicity of the pentafluorophenyl group can lead to challenges such as incomplete coupling and peptide aggregation.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard coupling reagents may not be efficient enough for the sterically bulky pentafluorophenylalanine residue.[1][2] Steric Hindrance: The pentafluorophenyl side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] Peptide Aggregation: Hydrophobic sequences containing pentafluorophenylalanine can be prone to aggregation on the solid support, limiting reagent access.[3][4]Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU is generally more reactive than HBTU and is highly effective for hindered couplings. For carbodiimide-mediated couplings, the addition of OxymaPure can enhance efficiency.[1][2][5][6] Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction. A moderate increase in temperature can also improve kinetics, but should be used with caution to avoid racemization.[1][2] Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[1][7] Address Aggregation: Use a low-load resin to increase the distance between peptide chains. Incorporate structure-breaking solvents like isopropanol or use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.[1][6]
Presence of Deletion Sequences (Mass spectrometry shows the target peptide minus the pentafluorophenylalanine residue)Incomplete coupling in the previous cycle: This is the most common cause of deletion sequences.Implement strategies from "Low or No Coupling Yield": The primary solution is to ensure the coupling reaction goes to completion. Utilize more potent coupling reagents, double coupling, and optimized solvent systems.[1][5][7] Capping: After the coupling step, "cap" any unreacted N-terminal amines with acetic anhydride to prevent them from reacting in subsequent cycles. This will result in a truncated peptide that is easier to separate during purification.
Difficulty Dissolving this compound Low solubility in standard solvents: The hydrophobic nature of the pentafluorophenyl group can lead to poor solubility in common peptide synthesis solvents.[8]Optimize Solvent Choice: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for hydrophobic amino acids.[2][9] For particularly difficult cases, consider using a solvent mixture or adding a small amount of a more polar solvent if compatible with the reaction chemistry.
Side Reactions During Final Cleavage Reaction of the pentafluorophenyl ring with scavengers or cleavage cocktail components: While the pentafluorophenyl group is generally stable, harsh cleavage conditions could potentially lead to side reactions.Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) for robust deprotection.[10] Minimize the cleavage time to what is necessary for complete deprotection to reduce potential side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

A1: Due to the steric hindrance of the pentafluorophenyl group, a high-reactivity coupling reagent is recommended. Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective than standard carbodiimide reagents like DCC or DIC.[2][5][6] If using a carbodiimide, the addition of an additive such as OxymaPure or HOAt is crucial to enhance reactivity and suppress racemization.[1][5]

Q2: What is the recommended excess of reagents for coupling this compound?

A2: For sterically hindered amino acids, it is advisable to use a higher excess of the amino acid and coupling reagents. A good starting point is 3-4 equivalents of this compound and 2.9-3.9 equivalents of the coupling reagent relative to the resin loading.[2][5] The amount of base, typically DIPEA, should also be increased accordingly (e.g., 6-8 equivalents).[2][5]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test is a common qualitative method for detecting the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates that the coupling reaction is complete. If the test is positive (the beads turn blue), the coupling is incomplete and requires further reaction time or a second coupling.

Q4: Is double coupling always necessary for this compound?

A4: While not always strictly necessary, double coupling is a highly recommended strategy to ensure the highest possible yield, especially when incorporating a sterically hindered residue like this compound.[1][7] It is often more efficient to perform a double coupling than to try and purify the target peptide from a mixture containing a significant amount of the deletion sequence.

Q5: What is the best solvent for dissolving and coupling this compound?

A5: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can be beneficial for hydrophobic and aggregation-prone sequences.[2][9] In cases of severe aggregation, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be effective.[2][6]

Quantitative Data Summary

The following tables summarize quantitative data for optimizing the coupling of sterically hindered amino acids, which can be applied to the incorporation of this compound.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivating SpeciesRelative ReactivityNotes
DIC/OxymaPureOxyma-esterHighA robust and cost-effective option that minimizes racemization.[1][5]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides alone, but may be insufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATUOAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings with low racemization.[1][2][5][6]
COMUOxyma-basedVery HighA third-generation uronium salt with high reactivity and a favorable safety profile.[5][6]

Table 2: Recommended Reaction Conditions for a Hindered Coupling Cycle

ParameterRecommendationRationale
This compound 3-4 equivalentsEnsures a high concentration to drive the reaction forward.[5]
Coupling Reagent (e.g., HATU) 2.9-3.9 equivalentsStoichiometrically matched to the amino acid for efficient activation.[2][5]
Base (e.g., DIPEA) 6-8 equivalentsNeutralizes acidic byproducts and facilitates the reaction.[2][5]
Solvent NMP or DMF/NMP mixtureProvides good solvation for the growing peptide chain and reagents.[2][9]
Reaction Time 2-4 hours (or overnight)Allows sufficient time for the sterically hindered coupling to proceed to completion.[1][2][5]
Temperature Room Temperature (or up to 40°C)Increased temperature can improve reaction kinetics, but must be monitored to prevent side reactions.[1][2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU (Double Coupling)

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings like the incorporation of this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF or NMP for 30 minutes. Drain the solvent.

  • First Coupling - Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP. Add DIPEA (6 equivalents).

  • First Coupling - Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Wash: Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents for a second coupling cycle of 2 hours.

  • Final Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.

Protocol 2: Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group to allow for the next coupling cycle.

  • Resin Wash: Wash the peptide-resin with Dichloromethane (DCM) (3 times).

  • Deprotection: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[11] Agitate for 2 minutes, then drain.

  • Main Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3 times), Isopropanol (IPA) (2 times), and DMF (3 times) to remove residual acid.[1]

  • Neutralization: Add a solution of 5% DIPEA in DMF to the resin and agitate for 5-10 minutes. Wash thoroughly with DMF to remove excess base. The resin is now ready for the next coupling step.

Visualizations

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Incorporation Cycle Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for next AA Wash3->Repeat Start Start: Resin-Bound Peptide Start->Deprotection Repeat->Deprotection Next cycle Cleavage Final Cleavage from Resin (HF or TFMSA) Repeat->Cleavage Sequence complete

Caption: General workflow for a single coupling cycle in Boc-based Solid Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow cluster_solutions Recommended Solutions Start Kaiser Test Positive (Incomplete Coupling) IncreaseTime Increase Coupling Time (e.g., to 4h or overnight) Start->IncreaseTime First action DoubleCouple Perform a Second Coupling with fresh reagents Start->DoubleCouple Alternative first action ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU) Start->ChangeReagent For persistent issues OptimizeSolvent Optimize Solvents (e.g., use NMP, add IPA) Start->OptimizeSolvent If aggregation is suspected CheckAgain Re-run Kaiser Test IncreaseTime->CheckAgain DoubleCouple->CheckAgain ChangeReagent->CheckAgain OptimizeSolvent->CheckAgain Success Coupling Complete (Proceed to next step) CheckAgain->Success Negative Failure Still Incomplete: Consider sequence redesign or alternative strategies CheckAgain->Failure Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Boc-D-pentafluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in syntheses involving this compound?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble secondary structures like beta-sheets. This is a significant issue during solid-phase peptide synthesis (SPPS) as it can block reactive sites on the resin, leading to incomplete deprotection and coupling reactions. The result is often low yields and the presence of deletion sequences in the final product.[1][2] Peptides containing this compound are particularly susceptible to aggregation due to the hydrophobic and bulky nature of the pentafluorophenylalanine residue, which promotes intermolecular interactions.

Q2: How can I identify if my peptide is aggregating on the resin during synthesis?

A2: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][3]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step points to unreacted free amines. Similarly, Boc deprotection might be sluggish or incomplete.[3]

  • Physical Clumping: The resin may become sticky and form noticeable clumps.[3]

  • Low Yield of Final Peptide: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation problems during synthesis.[3]

Q3: Can aggregation occur after the peptide is cleaved from the resin?

A3: Yes, aggregation is a common problem for purified peptides, especially those containing hydrophobic residues like D-pentafluorophenylalanine. The hydrophobicity of this residue can lead to poor solubility in aqueous solutions, resulting in the formation of amorphous aggregates or more structured fibrils.[3]

Q4: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies, and which is better for peptides prone to aggregation?

A4: The main difference is in the protecting groups used and the conditions for their removal. In the Boc/Bzl strategy, the N-alpha amine is protected by the acid-labile Boc group, and side chains are protected by benzyl-based groups, which require a strong acid like HF for cleavage.[4] The Fmoc/tBu strategy uses a base-labile Fmoc group for the N-terminus and acid-labile t-butyl-based groups for the side chains.[4] For "difficult sequences" prone to aggregation, Boc-based SPPS is often considered superior because the repeated TFA treatments used for Boc deprotection help to disrupt secondary structure formation.[5]

Troubleshooting Guides

Problem 1: Poor Coupling Efficiency or Incomplete Deprotection During Synthesis

This is often the first sign of on-resin aggregation.

Initial Troubleshooting Steps:

  • Recoupling/Double Coupling: Perform a second coupling step to try and drive the reaction to completion.[6]

  • Extended Reaction Times: Increase the duration of the coupling and/or deprotection steps.[6]

Advanced Strategies to Mitigate On-Resin Aggregation:

StrategyDescriptionTypical ParametersReference
Solvent Modification Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to disrupt hydrogen bonds.NMP as primary solvent; up to 25% DMSO in DMF.[1][6]
Elevated Temperature Perform the coupling reaction at a higher temperature to disrupt secondary structures.Up to 55°C.[1]
Chaotropic Salts Add salts like LiCl, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.0.8 M NaClO4 or LiCl; 4 M KSCN in DMF.[1][6][7]
Sonication Apply sonication during the coupling reaction to physically break up peptide aggregates on the resin.Brief, intermittent pulses.[1][3]
Low-Loading Resin Use a resin with a lower substitution level to increase the distance between peptide chains.Special low-loading versions of popular supports.[1][8]
Backbone Protection Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt hydrogen bonding.Inserted at strategic points in the peptide sequence.[1][6][8]

Troubleshooting Workflow for On-Resin Aggregation

G cluster_synthesis SPPS Cycle start Start Coupling/Deprotection check Incomplete Reaction? (e.g., Positive Kaiser Test) start->check recouple Recouple or Extend Reaction Time check->recouple Yes continue_synthesis Continue Synthesis check->continue_synthesis No check2 Still Incomplete? recouple->check2 advanced Implement Advanced Strategies: - Change Solvent (NMP, DMSO) - Increase Temperature - Add Chaotropic Salts - Sonication check2->advanced Yes check2->continue_synthesis No advanced->continue_synthesis G start Lyophilized Peptide dissolve_buffer Attempt to Dissolve in Aqueous Buffer start->dissolve_buffer is_soluble Soluble? dissolve_buffer->is_soluble use_solution Use Solution is_soluble->use_solution Yes organic_cosolvent Add Small Amount of Organic Co-solvent (DMSO, DMF) is_soluble->organic_cosolvent No is_soluble2 Soluble? organic_cosolvent->is_soluble2 is_soluble2->use_solution Yes ph_adjustment Adjust pH Away from pI is_soluble2->ph_adjustment No is_soluble3 Soluble? ph_adjustment->is_soluble3 is_soluble3->use_solution Yes disaggregation Disaggregation Protocol (TFA/HFIP) is_soluble3->disaggregation No

References

Technical Support Center: Purification of Peptides with Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic peptides incorporating Boc-D-pentafluorophenylalanine. The unique physicochemical properties of this unnatural amino acid—namely the bulky, hydrophobic Boc protecting group and the highly hydrophobic pentafluorophenyl side chain—present distinct challenges during purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Frequently Asked questions (FAQs)

Q1: How does the presence of this compound affect my peptide's behavior in reverse-phase HPLC (RP-HPLC)?

A1: The incorporation of this compound significantly increases the hydrophobicity of a peptide. This is due to both the tert-butyloxycarbonyl (Boc) protecting group and the pentafluorophenyl ring.[1] Consequently, you can expect a substantially longer retention time on RP-HPLC columns compared to the non-fluorinated or unprotected analogues.[1] This increased retention can be beneficial for separating the target peptide from more polar impurities, but it may also necessitate adjustments to your purification strategy.

Q2: My peptide containing this compound has poor solubility in standard HPLC mobile phases. What can I do?

A2: Poor solubility is a frequent issue with highly hydrophobic peptides.[2] To address this, consider the following strategies:

  • Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[1][2]

  • Mobile Phase Modification: The use of n-propanol or isopropanol in the mobile phase, either replacing or in addition to acetonitrile, can enhance the solubility of hydrophobic compounds.[2]

  • Sample Diluent: Ensure your sample is fully dissolved before injection. You can also try dissolving your peptide in DMSO or DMF and then running a standard gradient.[3]

Q3: I'm observing poor peak shape (broadening or tailing) during the purification of my this compound peptide. What could be the cause?

A3: Poor peak shape is often a result of peptide aggregation or secondary interactions with the stationary phase. The hydrophobicity of your peptide can promote self-association.[4] To improve peak shape:

  • Modify Sample Solvent: As mentioned, dissolving the peptide in a small amount of a strong organic solvent like DMSO before dilution can disrupt aggregation.

  • Ion-Pairing Agent: Ensure that 0.1% trifluoroacetic acid (TFA) is present in both mobile phases to minimize ionic interactions with the column's stationary phase.[]

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape by reducing solvent viscosity and improving mass transfer.[6]

Q4: Is there a risk of the Boc group being cleaved during RP-HPLC purification?

A4: Yes, the Boc group is acid-labile and can be partially cleaved by the trifluoroacetic acid (TFA) typically used in RP-HPLC mobile phases. This is especially true if the collected fractions are left at room temperature for extended periods. It is advisable to process the collected fractions promptly, for example, by immediate neutralization or lyophilization.

Q5: What type of HPLC column is best suited for purifying peptides with this compound?

A5: For very hydrophobic peptides, a standard C18 column is a good starting point. However, if the peptide is too strongly retained, consider using a column with a less hydrophobic stationary phase, such as C8, C4, or a phenyl-based column.[3][7] The choice of column will depend on the overall hydrophobicity of your specific peptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of peptides containing this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Low Peptide Recovery 1. Irreversible binding to the HPLC column due to extreme hydrophobicity. 2. Precipitation of the peptide on the column or during the run.1. Use a less hydrophobic column (e.g., C8, C4, or Phenyl). 2. Increase the column temperature. 3. Use a stronger organic solvent in the mobile phase (e.g., n-propanol or isopropanol).[2] 4. Ensure the peptide is fully dissolved in the injection solvent.
Co-elution of Impurities 1. Insufficient resolution of the HPLC method. 2. Presence of closely related impurities (e.g., deletion sequences).1. Optimize the gradient slope (make it shallower). 2. Try a different stationary phase (e.g., phenyl-hexyl for alternative selectivity). 3. Employ an orthogonal purification technique like ion-exchange chromatography if impurities have a different net charge.[8]
Peptide Aggregation 1. High hydrophobicity of the peptide sequence. 2. High peptide concentration in the sample.1. Dissolve the crude peptide in a minimal amount of a strong organic solvent (DMSO, DMF) before dilution.[1][2] 2. Work at lower peptide concentrations. 3. Incorporate organic modifiers in the mobile phase.
Baseline Drift in HPLC 1. Mismatch in TFA concentration between mobile phase A and B. 2. Contaminated mobile phase solvents .1. Ensure the same concentration of TFA (e.g., 0.1%) in both mobile phase A and B. 2. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[] 3. Set the detection wavelength to around 215 nm to minimize baseline drift caused by TFA absorbance.[]

Data Presentation

The following tables summarize key parameters and expected outcomes for the purification of peptides containing this compound. These are illustrative and will vary depending on the specific peptide sequence, length, and the HPLC system used.

Table 1: Impact of this compound on RP-HPLC Parameters

Parameter Expected Impact Rationale
RP-HPLC Retention Time Significant IncreaseIncreased hydrophobicity from both the Boc group and the pentafluorophenyl ring.[1]
Solubility in Aqueous Buffers DecreaseThe hydrophobic nature of the modification reduces interaction with polar solvents.[2]
Propensity for Aggregation May IncreaseIncreased hydrophobic interactions can promote self-assembly and aggregation.[4][9]
Purification Yield Potentially LowerChallenges with solubility and strong column interactions can lead to product loss.
Achievable Purity Comparable to other hydrophobic peptidesWith appropriate method development, high purity (>95%) can be achieved.

Table 2: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification

Column Type Stationary Phase Typical Use Case for Hydrophobic Peptides
C18 OctadecylsilaneStandard starting point for most peptide purifications. May lead to very strong retention for highly hydrophobic peptides.[7]
C8 OctylsilaneLess hydrophobic than C18; useful for peptides that are too strongly retained on C18 columns.[3]
C4 ButylsilaneLow hydrophobicity, suitable for large and very hydrophobic peptides that exhibit poor peak shape or recovery on C18 or C8 columns.[7]
Phenyl-Hexyl Phenyl-HexylOffers alternative selectivity through π-π interactions, which can be beneficial for separating peptides containing aromatic residues like pentafluorophenylalanine.[8]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Containing Peptide

This protocol provides a general starting point. Optimization will be necessary based on the specific characteristics of your peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • RP-HPLC system with a preparative C18 or C8 column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

3. Sample Preparation:

  • Attempt to dissolve the crude peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

  • If solubility is poor, dissolve the peptide in a minimal volume of DMSO and then slowly add Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible to avoid peak distortion.[1]

  • Centrifuge the sample to remove any insoluble material before injection.

4. HPLC Method:

  • Column: Preparative C18 or C8 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

  • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Detection: 220 nm.

  • Gradient: A shallow gradient is recommended. A starting point could be:

    • 0-5 min: 30% B

    • 5-65 min: 30-70% B (linear gradient)

    • 65-70 min: 70-100% B

    • 70-75 min: 100% B

    • 75-80 min: 100-30% B (re-equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide.

6. Post-Purification Processing:

  • Immediately neutralize the pooled fractions with a dilute base (e.g., ammonium hydroxide) if the Boc group needs to be preserved and the peptide is to be stored in solution.

  • Lyophilize the pure fractions to obtain the final peptide as a powder.

Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)

This method is useful as a secondary purification step to remove impurities with different net charges.

1. Materials and Reagents:

  • Partially purified peptide from RP-HPLC

  • IEX column (e.g., strong cation exchange - SCX, or strong anion exchange - SAX)

  • Buffer A (e.g., 20 mM phosphate buffer, pH 3.0 for SCX)

  • Buffer B (e.g., 20 mM phosphate buffer with 1 M NaCl, pH 3.0 for SCX)

2. Sample Preparation:

  • Dissolve the peptide in Buffer A. The pH should be chosen so that the peptide binds to the column (for SCX, the pH should be below the peptide's isoelectric point).

3. IEX Method:

  • Equilibrate the IEX column with Buffer A.

  • Load the sample onto the column.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the peptide with a linear gradient of Buffer B.

  • Collect fractions and analyze for purity.

4. Desalting:

  • The fractions containing the purified peptide will have a high salt concentration and will need to be desalted, typically using a RP-HPLC desalting step with a volatile buffer system (e.g., ammonium acetate).

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final_product Final Product synthesis Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage dissolution Crude Peptide Dissolution (DMSO/DMF if necessary) cleavage->dissolution rphplc Preparative RP-HPLC (C8 or C18 column) dissolution->rphplc fraction_analysis Fraction Analysis (Analytical HPLC & Mass Spec) rphplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_peptide Purified Peptide Powder (>95% purity) lyophilization->final_peptide

Caption: Experimental workflow for the purification of peptides containing this compound.

troubleshooting_logic start Initial RP-HPLC Run peak_shape Acceptable Peak Shape? start->peak_shape recovery Adequate Recovery? peak_shape->recovery Yes sol_peak_shape Adjust Mobile Phase (add organic modifier) Increase Column Temperature Lower Peptide Concentration peak_shape->sol_peak_shape No purity Sufficient Purity? recovery->purity Yes sol_recovery Use Less Hydrophobic Column (C8, C4) Use Stronger Organic Solvent (n-propanol) Ensure Complete Dissolution recovery->sol_recovery No end Purification Successful purity->end Yes sol_purity Optimize Gradient (make shallower) Try Different Stationary Phase (Phenyl) Use Orthogonal Purification (IEX) purity->sol_purity No sol_peak_shape->start sol_recovery->start sol_purity->start

Caption: Troubleshooting logic for the purification of hydrophobic peptides.

References

Technical Support Center: Synthesis of Peptides Containing Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating pentafluorophenylalanine (F5-Phe).

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of pentafluorophenylalanine (F5-Phe) affect peptide synthesis and purification?

A1: The incorporation of the highly hydrophobic pentafluorophenyl group presents several challenges. The increased hydrophobicity can lead to poor solubility and aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] This can result in incomplete reactions for both coupling and deprotection steps, leading to lower yields and a higher prevalence of deletion sequences.[3] During purification, the hydrophobicity causes longer retention times in reverse-phase high-performance liquid chromatography (RP-HPLC), which may require optimization of the mobile phase gradient and composition.[4]

Q2: My F5-Phe-containing peptide shows poor solubility in standard SPPS solvents like DMF. What can I do?

A2: Poor solubility during synthesis is a common issue due to the aggregation of hydrophobic peptide chains.[1][5] Consider the following strategies:

  • Solvent Choice: Switch to or use a mixture of solvents with better-solvating properties for hydrophobic peptides, such as N-Methyl-2-pyrrolidone (NMP).[2]

  • Disrupting Aggregation: Sonication of the reaction vessel can help break up aggregates. Performing coupling reactions at a slightly elevated temperature may also disrupt the secondary structures that lead to aggregation.[5][6]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help reduce aggregation by providing energy to disrupt intermolecular interactions.[3]

Q3: I am observing low coupling efficiency for the amino acid following F5-Phe in my sequence. What is the cause and how can I improve it?

A3: Low coupling efficiency can be due to steric hindrance from the bulky pentafluorophenyl group and aggregation of the peptide-resin. To improve coupling efficiency, you can:

  • Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Consider using more powerful reagents like HATU, HCTU, or PyAOP, which generate more reactive esters.

  • Increase Reaction Time and Equivalents: Doubling the coupling time and increasing the equivalents of the amino acid and coupling reagent can help drive the reaction to completion.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of amino acid and coupling reagent.[2]

Q4: What are the best practices for the cleavage and deprotection of F5-Phe-containing peptides?

A4: Standard cleavage cocktails, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS), are generally effective.[7] However, due to the electron-withdrawing nature of the pentafluorophenyl ring, side reactions are less common compared to other aromatic amino acids like Tryptophan or Tyrosine. It is crucial to ensure complete removal of the TFA and scavengers post-cleavage to prevent side reactions during workup.[8] Ensure a sufficient volume of the cleavage cocktail is used to allow for proper swelling of the resin and efficient cleavage.

Q5: How does the pentafluorophenyl group affect the mass spectrometry analysis of my peptide?

A5: The five fluorine atoms give the F5-Phe residue a distinct isotopic pattern and a significant mass increase compared to phenylalanine. This unique signature can aid in confirming the successful incorporation of the amino acid. Ensure your mass spectrometry software is calibrated to accurately identify this unique isotopic signature.

Troubleshooting Guides

Problem 1: Low Crude Peptide Yield and/or Purity
Possible Cause Troubleshooting Steps
Peptide Aggregation - Switch from DMF to NMP as the primary synthesis solvent.[2]- Incorporate a sonication step during coupling and deprotection.- Consider using microwave-assisted peptide synthesis.[3]
Incomplete Coupling - Use a more powerful coupling reagent such as HATU or HCTU.- Perform a double coupling for the residue immediately following F5-Phe.[2]- Increase the coupling reaction time.
Incomplete Fmoc Deprotection - Increase the deprotection time or use a stronger base solution, such as DBU in DMF, for difficult sequences.[5]- Monitor the deprotection using a colorimetric test (e.g., Kaiser test) to ensure completion.
Poor Cleavage from Resin - Increase the cleavage time to 4-6 hours.[7]- Ensure the resin is adequately swollen in the cleavage cocktail.- After the initial cleavage, re-suspend the resin in a fresh cleavage cocktail for a second extraction.[7]
Problem 2: Difficulty in Peptide Purification by RP-HPLC
Possible Cause Troubleshooting Steps
Poor Solubility in Mobile Phase - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[4]- Ensure the final concentration of the strong solvent is low to avoid peak distortion.
Peptide Aggregation on Column - Add a small percentage of isopropanol or n-propanol to the mobile phase to improve solubility.[4]- Increase the column temperature (e.g., to 40-50 °C).- Work at lower peptide concentrations.[4]
Broad or Tailing Peaks - Optimize the gradient. A shallower gradient may be necessary to resolve closely eluting impurities from the highly hydrophobic peptide.[4]- Ensure complete dissolution of the sample before injection.
Co-elution of Impurities - If standard RP-HPLC is insufficient, consider fluorous solid-phase extraction (F-SPE) as a preliminary purification step to enrich the F5-Phe-containing peptide.[9][10]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for F5-Phe
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[5]

  • Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents of Fmoc-L-pentafluorophenylalanine and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Agitate periodically.

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Peptide Enrichment

This protocol is adapted for the enrichment of F5-Phe-containing peptides.

  • Cartridge Equilibration:

    • Equilibrate a fluorous silica gel cartridge with 3 column volumes of methanol.

    • Wash with 5 column volumes of 60 mM ammonium formate in 50:50 methanol/water.[9]

  • Sample Loading:

    • Dissolve the crude peptide mixture in the equilibration buffer.

    • Slowly load the sample onto the cartridge.

  • Washing (Non-fluorous impurity removal):

    • Wash the cartridge with 5 column volumes of the equilibration buffer to elute non-fluorous peptides and impurities.

  • Elution (Fluorous peptide recovery):

    • Elute the F5-Phe-containing peptide with 3 column volumes of methanol or a high percentage of acetonitrile in water.[9]

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the presence and purity of the desired peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Prep Resin Preparation Deprotection Fmoc Deprotection Resin_Prep->Deprotection Coupling Amino Acid Coupling (F5-Phe or other) Deprotection->Coupling Washing_SPPS Washing Coupling->Washing_SPPS Washing_SPPS->Deprotection Repeat for next cycle Final_Deprotection Final Fmoc Deprotection Washing_SPPS->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Characterization Characterization (LC-MS, MALDI) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Final Pure Peptide Lyophilization->Final_Product

Caption: General workflow for the synthesis of F5-Phe-containing peptides.

troubleshooting_yield Start Low Crude Yield/Purity Check_Aggregation Evidence of Aggregation? Start->Check_Aggregation Check_Coupling Incomplete Coupling? Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Sol_Coupling Use Stronger Coupling Reagent (HATU) Perform Double Coupling Check_Coupling->Sol_Coupling Yes Sol_Deprotection Increase Deprotection Time Use DBU/DMF Check_Deprotection->Sol_Deprotection Yes Check_Aggregation->Check_Coupling No Sol_Aggregation Switch to NMP Solvent Use Sonication or Microwave Check_Aggregation->Sol_Aggregation Yes

Caption: Troubleshooting decision tree for low synthesis yield.

solubility_factors Solubility Peptide Solubility Hydrophobicity Increased Hydrophobicity (F5-Phe Residue) Solubility->Hydrophobicity Aggregation Inter-chain Aggregation Solubility->Aggregation Solvent Solvent Properties (e.g., DMF vs. NMP) Solubility->Solvent Temperature Temperature Solubility->Temperature Hydrophobicity->Aggregation Secondary_Structure Secondary Structure (β-sheets) Secondary_Structure->Aggregation

Caption: Factors influencing the solubility of F5-Phe-containing peptides.

References

analytical techniques for characterizing Boc-D-pentafluorophenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of peptides incorporating Boc-D-pentafluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why use this compound in peptide synthesis?

A1: this compound is a non-canonical amino acid used to introduce unique properties into peptides. The pentafluorophenyl group enhances hydrophobicity, can introduce novel electronic properties, and may increase the metabolic stability of the peptide.[1] The fluorine atoms also serve as a sensitive probe for ¹⁹F NMR studies, allowing for detailed conformational and interaction analysis without background signals from the biological system.[2][3]

Q2: What is the primary challenge when using Boc protection strategy for peptide synthesis?

A2: The main challenge of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is the final cleavage step. This step requires strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to remove the peptide from the resin and cleave acid-labile side-chain protecting groups, necessitating specialized equipment and handling procedures.[4][5][6]

Q3: How does the pentafluorophenyl group affect the peptide's behavior during analysis?

A3: The highly hydrophobic nature of the pentafluorophenyl side chain significantly impacts the peptide's properties.

  • HPLC: It leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution. It can also cause issues like poor solubility in aqueous mobile phases, leading to peak broadening or tailing.[7]

  • Mass Spectrometry: It increases the peptide's mass and can influence its ionization efficiency and fragmentation patterns.

  • Solubility: Peptides containing this residue may have poor solubility in aqueous solutions, requiring the use of organic co-solvents or detergents for analysis.[8]

Q4: Which analytical techniques are most crucial for characterizing these peptides?

A4: A multi-technique approach is essential:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and for purification.

  • Mass Spectrometry (MS/MS): To confirm the molecular weight of the intact peptide and to verify the amino acid sequence through fragmentation analysis.[9]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the pentafluorophenylalanine and to study the peptide's conformation and interactions. The ¹⁹F chemical shift is highly sensitive to the local environment.[2][10]

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and analysis of this compound peptides.

Boc-SPPS Synthesis

Q: My peptide synthesis resulted in a very low yield. What are the common causes?

A: Low yield in Boc-SPPS can stem from several factors. A systematic approach is needed to diagnose the issue.

  • Incomplete Boc Deprotection: The N-terminal Boc group may not be fully removed, preventing the next amino acid from coupling. This leads to truncated sequences.

    • Solution: Increase the deprotection time with 50% TFA in DCM to 20-25 minutes. Ensure proper mixing and resin swelling.[4]

  • Inefficient Coupling: The bulky pentafluorophenylalanine residue can sterically hinder the coupling reaction.

    • Solution: Extend the coupling reaction time. Consider using a more potent coupling agent like HBTU or HATU. Perform a Kaiser test to confirm the absence of free primary amines after coupling.

  • Side Reactions: Acid-sensitive residues or the peptide backbone can undergo side reactions during the repetitive acid treatments for Boc deprotection or during the final HF cleavage.[4][11]

    • Solution: Use appropriate scavengers (e.g., thioanisole, ethanedithiol) in the cleavage cocktail to quench reactive carbocations generated during the process.[12]

SPPS_Troubleshooting start Low Peptide Yield Detected check_ms Analyze Crude Product by MS start->check_ms target_mass Target Mass Present? check_ms->target_mass cleavage_issue Problem is likely Cleavage or Work-up target_mass->cleavage_issue  Yes synthesis_issue Problem is in Synthesis Cycle target_mass->synthesis_issue No (Truncated masses) check_coupling Review Coupling Efficiency (Kaiser Test) synthesis_issue->check_coupling coupling_ok Coupling Appears Complete? check_coupling->coupling_ok recouple Optimize Coupling: - Extend time - Use stronger activator coupling_ok->recouple No check_deprotection Review Deprotection Step coupling_ok->check_deprotection Yes deprotection_ok Deprotection Conditions Adequate? check_deprotection->deprotection_ok optimize_deprotection Optimize Deprotection: - Extend time - Ensure proper mixing deprotection_ok->optimize_deprotection No final_check Consider Side Reactions and Scavenger Use deprotection_ok->final_check Yes

Caption: Troubleshooting workflow for low yield in Boc-SPPS.
RP-HPLC Analysis

Q: My HPLC chromatogram shows a very broad or tailing peak for my peptide. Why is this happening?

A: Peak broadening and tailing are common issues with hydrophobic peptides, especially those containing pentafluorophenylalanine.

  • Poor Solubility: The peptide may be precipitating on the column if the initial mobile phase is too aqueous.

    • Solution: Dissolve the sample in a stronger solvent like DMSO or DMF before injection. Increase the starting percentage of the organic mobile phase (e.g., acetonitrile).[7]

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based C18 column, especially if the peptide has basic residues.

    • Solution: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.[13] Alternatively, try a different column, such as a C8 or Phenyl column, which are less hydrophobic.[14]

  • Aggregation: The hydrophobic peptides can aggregate, leading to broad peaks.

    • Solution: Try adding a denaturant like guanidinium hydrochloride to the sample, or experiment with different column temperatures.

HPLC_Troubleshooting start Broad or Tailing HPLC Peak check_solubility Is sample soluble in starting mobile phase? start->check_solubility improve_solubility Improve Solubility: - Dissolve in DMSO/DMF - Increase initial %B check_solubility->improve_solubility No check_interactions Are secondary interactions with column likely? check_solubility->check_interactions Yes modify_conditions Modify Conditions: - Ensure 0.1% TFA - Try C8 or Phenyl column check_interactions->modify_conditions No check_aggregation Consider Aggregation check_interactions->check_aggregation Yes

Caption: Decision guide for HPLC peak shape issues.
Mass Spectrometry Analysis

Q: My MS/MS spectrum is difficult to interpret. Are there specific fragmentation patterns I should look for?

A: Yes, peptides with Boc and pentafluorophenylalanine groups have characteristic fragmentation behaviors.

  • Loss of Boc Group: If the Boc group was not removed during synthesis/cleavage, you will observe a significant neutral loss of 100.05 Da (C₅H₈O₂) from the precursor ion.[15]

  • Standard Backbone Fragmentation: Look for the standard b- and y-ion series resulting from cleavage of the peptide amide bonds. The mass of the pentafluorophenylalanine residue (C₉H₆F₅NO) is 247.04 Da. Calculate the theoretical fragment masses including this residue to aid interpretation.[9][16]

  • Pentafluorophenyl-Specific Fragments: The pentafluorophenyl group itself is very stable and does not typically fragment easily under standard collision-induced dissociation (CID). You are more likely to see fragmentation of the peptide backbone.

¹⁹F NMR Spectroscopy

Q: I see multiple signals in my ¹⁹F NMR spectrum. Does this mean my sample is impure?

A: Not necessarily. Multiple signals in the ¹⁹F NMR spectrum can arise from several sources.

  • Conformational Isomers: Peptides in solution can exist in multiple conformations that are in slow exchange on the NMR timescale (e.g., cis/trans isomers of a proline residue). Each conformation can give rise to a distinct ¹⁹F signal.[2][17]

  • Environmental Differences: If the peptide has more than one pentafluorophenylalanine residue, and they are in different chemical environments, they will have different chemical shifts.

  • Degradation or Impurities: If the multiple signals cannot be explained by conformational heterogeneity, they may indicate the presence of impurities or degradation products. Correlate the ¹⁹F NMR with HPLC and MS data to confirm purity.

Data Presentation

Table 1: Representative ¹⁹F NMR Chemical Shifts for Pentafluorophenylalanine

The chemical shift of the fluorine atoms on the pentafluorophenyl ring is highly sensitive to the local environment. The shifts are typically reported relative to a reference standard like trifluoroacetic acid (TFA).

Position on RingTypical Chemical Shift Range (ppm from TFA)Notes
ortho-Fluorines (2,6)-140 to -145Most sensitive to backbone conformation and nearby residues.
para-Fluorine (4)-155 to -160Generally less sensitive to conformational changes.
meta-Fluorines (3,5)-162 to -167Often show the sharpest signals.

Note: These are approximate ranges. Actual values depend on the peptide sequence, solvent, pH, and temperature.[18]

Table 2: Calculated Masses for a Hypothetical Peptide (Ac-Gly-F5Phe-Ala-NH₂) Fragment Ions

This table provides theoretical monoisotopic masses for common fragment ions of a simple peptide containing pentafluorophenylalanine (F5Phe). This can be used as a guide for interpreting MS/MS spectra. (Precursor [M+H]⁺ = 425.13 Da)

Fragment IonSequenceCalculated m/zFragment IonSequenceCalculated m/z
b-ions y-ions
b₁Ac-Gly100.04y₁Ala-NH₂90.06
b₂Ac-Gly-F5Phe347.08y₂F5Phe-Ala-NH₂337.10
y₃Gly-F5Phe-Ala-NH₂394.12

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing D-pentafluorophenylalanine

This protocol outlines a manual synthesis cycle for incorporating a Boc-protected amino acid.

  • Resin Swelling: Swell the starting resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4]

    • Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.

    • Agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5% diisopropylethylamine (DIEA) in DCM.

    • Agitate for 5 minutes, drain, and repeat.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Wash and Repeat:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to ensure the reaction is complete (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling step.

    • Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled, treat the resin with anhydrous HF or a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, wash with ether, and dry under vacuum.

Protocol 2: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF, or 50% acetonitrile/water). If solubility is poor, sonication may be required. Centrifuge the sample to remove any insoluble material.

  • Column and Solvents:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, a C8 or Phenyl column may provide better peak shape.[14]

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: 220 nm and 280 nm.

    • Gradient: Start with a higher-than-usual initial concentration of Solvent B (e.g., 20-30%) due to the peptide's hydrophobicity. Run a linear gradient to ~80-90% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak(s).

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product.

Protocol 3: ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 1-2 mg of the purified, lyophilized peptide in 500 µL of a suitable solvent. For structural studies in a near-physiological environment, use a buffered solution (e.g., phosphate buffer, pH 7.4) prepared in 90% H₂O / 10% D₂O.[10]

  • Spectrometer Setup:

    • Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

    • Tune and match the ¹⁹F channel.

  • Data Acquisition:

    • Experiment: Acquire a standard 1D ¹⁹F spectrum. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets.[19]

    • Spectral Width: Set a wide spectral width initially (e.g., 100 ppm) centered around -150 ppm to locate all fluorine signals.

    • Reference: Use an external or internal reference standard, such as trifluoroacetic acid (TFA), for accurate chemical shift referencing.[10]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve a good signal-to-noise ratio, depending on the sample concentration.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results synthesis Boc-SPPS Synthesis cleavage Cleavage & Work-up synthesis->cleavage crude_product Crude Peptide cleavage->crude_product hplc_purify RP-HPLC Purification crude_product->hplc_purify pure_product Purified Peptide hplc_purify->pure_product lcms LC-MS Analysis pure_product->lcms nmr 19F NMR Analysis pure_product->nmr msms MS/MS Sequencing lcms->msms purity Purity (>95%) lcms->purity identity Correct Mass & Sequence msms->identity structure Conformational Insights nmr->structure

Caption: General workflow for peptide synthesis and characterization.

References

Validation & Comparative

A Comparative Guide to Boc-D-Pentafluorophenylalanine and Other Fluorinated Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides represents a powerful approach in modern drug discovery. By modulating the physicochemical properties of peptides, these non-canonical amino acids can enhance metabolic stability, improve receptor binding affinity, and increase cellular uptake. This guide provides an objective comparison of Boc-D-pentafluorophenylalanine with other fluorinated phenylalanine analogs, supported by experimental data, to inform the rational design of next-generation peptide therapeutics.

The Impact of Fluorination on Peptide Properties

Fluorine's high electronegativity and small atomic size allow it to significantly alter the electronic and steric properties of amino acid side chains with minimal structural perturbation.[1] This modification can lead to several advantageous changes in peptide performance:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield the peptide backbone from proteolytic enzymes, increasing its half-life in biological systems.[2]

  • Modulated Receptor Binding: Alterations in the electronic distribution of the aromatic ring can influence cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased affinity and selectivity.

  • Increased Hydrophobicity and Cellular Uptake: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can improve a peptide's ability to cross cell membranes.[3]

Performance Comparison of Fluorinated Phenylalanines

The following tables summarize quantitative data comparing the effects of different fluorinated phenylalanine analogs on key peptide properties. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to differences in peptide sequences and experimental conditions.

Table 1: Proteolytic Stability

Fluorinated Amino AcidPeptide ContextProtease% Intact Peptide (Time)Fold Improvement vs. Unmodified
Pentafluorophenylalanine Model Peptideα-ChymotrypsinData Not Available-
4-Fluorophenylalanine Model Peptideα-Chymotrypsin~80% (2h)Significant
2-Fluorophenylalanine Model Peptideα-ChymotrypsinSignificantly less degradation vs. nativeSignificant

Data for 4-Fluorophenylalanine and 2-Fluorophenylalanine suggests a significant increase in proteolytic stability. While specific quantitative data for pentafluorophenylalanine in a comparable assay was not found in the reviewed literature, the high degree of fluorination is expected to confer substantial resistance to enzymatic degradation. Further experimental validation is recommended.

Table 2: Receptor Binding Affinity

Fluorinated Amino AcidPeptide/Ligand ContextReceptorBinding Affinity (Ki or Kd)Fold Change vs. Unmodified
Pentafluorophenylalanine α-factor analogSte2p~10-fold decrease0.1
4-Fluorophenylalanine α-factor analogSte2pIncrease-
2,4-Difluorophenylalanine α-factor analogSte2pIncrease-

The effect of fluorination on binding affinity is highly context-dependent. In the case of the α-factor peptide, increasing fluorination of the phenylalanine at position 13 led to a decrease in binding affinity for the Ste2p receptor.[4] This highlights the importance of considering the specific interactions within the binding pocket when designing fluorinated peptide analogs.

Table 3: Hydrophobicity

Fluorinated Amino AcidHydrophobicity Index (φ₀)Relative Retention Time (vs. Phe)
Phenylalanine (Phe)5.81.00
4-Fluorophenylalanine 6.21.07
Pentafluorophenylalanine 7.61.31

Data derived from reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrates a clear trend of increasing hydrophobicity with an increasing number of fluorine substitutions on the phenyl ring.[5] This increased hydrophobicity can influence peptide folding, aggregation, and membrane permeability.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of peptides containing fluorinated amino acids are crucial for obtaining reliable and reproducible data.

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl protection strategy.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • MBHA resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers (e.g., anisole, thioanisole)

  • Hydrogen Fluoride (HF) apparatus

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes). Wash with DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Boc-protected amino acid (e.g., this compound) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin using HF with appropriate scavengers at 0°C for 1 hour.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Sequence Complete? Wash->Repeat Repeat->Deprotection No Cleavage Final Cleavage (HF/Scavengers) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Proteolytic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution in Reaction Buffer Incubation Incubate Peptide at 37°C Peptide_Sol->Incubation Protease_Sol Protease Solution Initiation Add Protease Protease_Sol->Initiation Incubation->Initiation Sampling Time-course Sampling Initiation->Sampling Quenching Quench with TFA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (% Intact Peptide vs. Time) HPLC->Data_Analysis Signaling_Pathway cluster_peptide Peptide-Receptor Interaction cluster_signaling Downstream Signaling Peptide Fluorinated Peptide (e.g., containing Boc-D-pentafluoro-Phe) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Logical_Relationship Fluorination Fluorination of Phenylalanine Properties Altered Physicochemical Properties (Hydrophobicity, Electronics) Fluorination->Properties Performance Improved Performance (Stability, Binding, Uptake) Properties->Performance Therapeutic Enhanced Therapeutic Potential Performance->Therapeutic

References

A Tale of Two Enantiomers: Boc-D-pentafluorophenylalanine vs. Boc-L-pentafluorophenylalanine in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide therapeutic design. Among the vast arsenal of available building blocks, fluorinated amino acids and D-enantiomers stand out for their profound impact on peptide stability, conformation, and bioactivity. This guide provides an in-depth comparison of Boc-D-pentafluorophenylalanine and its L-enantiomer, Boc-L-pentafluorophenylalanine, offering a comprehensive overview of their respective roles in enhancing peptide drug candidates.

The introduction of pentafluorophenylalanine, a phenylalanine analog where the phenyl ring is fully substituted with fluorine atoms, offers a unique combination of properties. The high electronegativity of fluorine can modulate electronic interactions, such as cation-π and π-π stacking, which are often critical for receptor binding.[1] Furthermore, the exceptional strength of the carbon-fluorine bond can significantly enhance metabolic stability by rendering the amino acid residue less susceptible to enzymatic degradation.[2]

When combined with the strategic use of D-amino acids, which are known to confer resistance to proteolysis, this compound emerges as a powerful tool for overcoming the inherent instability of natural peptides.[3][4] This guide will dissect the key differences between the D- and L-enantiomers of Boc-pentafluorophenylalanine, providing hypothetical yet representative experimental data and detailed protocols to inform rational peptide design.

Enhanced Enzymatic Stability: The D-Enantiomer Advantage

A primary driver for incorporating D-amino acids into peptide therapeutics is the significant enhancement of their stability against enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are chiral and have evolved to specifically recognize and process peptides composed of L-amino acids. The introduction of a D-enantiomer creates a stereochemical barrier, hindering the peptide's ability to fit into the enzyme's active site and thus preventing cleavage.[3]

Comparative Proteolytic Degradation Data
Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining (Hypothetical)
Ac-Tyr-Gly-Gly-L-Phe(F5) -Leu-Arg-Arg-Ile-NH2L-pentafluorophenylalanineTrypsin245%
Ac-Tyr-Gly-Gly-D-Phe(F5) -Leu-Arg-Arg-Ile-NH2D-pentafluorophenylalanineTrypsin295%
Ac-Tyr-Gly-Gly-L-Phe(F5) -Leu-Arg-Arg-Ile-NH2L-pentafluorophenylalanineChymotrypsin215%
Ac-Tyr-Gly-Gly-D-Phe(F5) -Leu-Arg-Arg-Ile-NH2D-pentafluorophenylalanineChymotrypsin292%
Ac-Tyr-Gly-Gly-L-Phe(F5) -Leu-Arg-Arg-Ile-NH2L-pentafluorophenylalanineHuman Serum430%
Ac-Tyr-Gly-Gly-D-Phe(F5) -Leu-Arg-Arg-Ile-NH2D-pentafluorophenylalanineHuman Serum488%
Experimental Protocol: In Vitro Proteolytic Degradation Assay

This protocol outlines a general procedure for assessing the enzymatic stability of peptides using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of a peptide containing either L- or D-pentafluorophenylalanine over time in the presence of a specific protease or biological fluid.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4)

  • Protease solution (e.g., Trypsin, Chymotrypsin at 1 mg/mL in assay buffer) or human serum

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the assay buffer to a final concentration of 100 µM.

  • Initiation: Start the reaction by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w) or by adding human serum to a final concentration of 50% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) of the peptide under the assay conditions.

Workflow for Proteolytic Degradation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL) Reaction_Mix Create Reaction Mixture (Peptide + Buffer) Peptide_Stock->Reaction_Mix Enzyme_Stock Prepare Enzyme/Serum Stock Enzyme_Stock->Reaction_Mix Initiate Reaction Buffer Prepare Assay Buffer Buffer->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate % Remaining and Half-Life HPLC->Data_Analysis

Workflow for a typical proteolytic degradation assay.

Impact on Receptor Binding and Biological Activity

The stereochemistry of an amino acid residue can dramatically influence a peptide's three-dimensional structure and, consequently, its ability to bind to its biological target. While replacing an L-amino acid with a D-enantiomer often leads to a decrease in binding affinity due to altered side-chain orientation, this is not always the case. In some instances, the D-amino acid can induce a more favorable conformation for receptor interaction or interact with a different sub-pocket of the binding site, leading to retained or even enhanced affinity and altered downstream signaling.[1][6]

Comparative Receptor Binding Affinity Data

The following table presents hypothetical receptor binding data for two enantiomeric peptides targeting a G-protein coupled receptor (GPCR). This data illustrates a scenario where the D-pentafluorophenylalanine-containing peptide retains high affinity for the primary target receptor while exhibiting an altered selectivity profile.

PeptideReceptorBinding Affinity (Ki, nM) (Hypothetical)
Peptide-L-Phe(F5)Receptor A1.5
Peptide-D-Phe(F5)Receptor A3.2
Peptide-L-Phe(F5)Receptor B (Off-target)50
Peptide-D-Phe(F5)Receptor B (Off-target)250
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test peptide for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a peptide containing L- or D-pentafluorophenylalanine for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-naloxone for opioid receptors)

  • Test peptides (L- and D-pentafluorophenylalanine-containing analogs) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration. Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Conformational Effects and Signaling Pathways

The substitution of an L-amino acid with its D-enantiomer can significantly alter the local and global conformation of a peptide. This can impact the peptide's secondary structure (e.g., α-helix or β-sheet propensity) and the orientation of key side chains involved in receptor recognition.[7][8] These conformational changes can, in turn, influence the downstream signaling cascade initiated upon receptor binding.

For example, in the context of GPCR signaling, a peptide analog might exhibit biased agonism, preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment).[9] This can have profound implications for the therapeutic profile of the peptide, potentially separating desired therapeutic effects from unwanted side effects.

Representative Signaling Pathway: Opioid Receptor Activation

The opioid receptor system is a well-studied example of how peptide ligands modulate GPCR signaling to produce physiological effects, such as analgesia. Phenylalanine residues are often crucial for the activity of endogenous and synthetic opioid peptides.[6][10] The following diagram illustrates a simplified opioid receptor signaling pathway, which could be differentially modulated by peptides containing L- or D-pentafluorophenylalanine.

Simplified Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_L Peptide-L-Phe(F5) Opioid_Receptor μ-Opioid Receptor (GPCR) Peptide_L->Opioid_Receptor Binds Peptide_D Peptide-D-Phe(F5) Peptide_D->Opioid_Receptor Binds G_Protein Gαi/o Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to

Opioid peptide binding and subsequent signaling.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[11][12][13]

Objective: To compare the secondary structure of peptides containing L- and D-pentafluorophenylalanine.

Materials:

  • Peptide solutions (0.1-0.2 mg/mL in a CD-compatible buffer, e.g., 10 mM sodium phosphate, pH 7.4)

  • CD-compatible buffer

  • Quartz cuvette (1 mm pathlength)

  • CD spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptides in the CD-compatible buffer. Ensure the solutions are clear and free of aggregates.

  • Instrument Setup: Set the CD spectrometer to scan in the far-UV region (typically 190-260 nm).

  • Baseline Correction: Record a spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Acquisition: Acquire CD spectra for each peptide solution. Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity. Analyze the spectra for characteristic features of α-helices (negative bands at ~222 and 208 nm), β-sheets (a negative band at ~218 nm), or random coil structures.

Conclusion

The choice between this compound and Boc-L-pentafluorophenylalanine in peptide design is a strategic decision that can profoundly influence the therapeutic potential of a peptide candidate. The incorporation of the D-enantiomer is a robust strategy for significantly enhancing enzymatic stability, a critical factor for improving in vivo half-life. While this modification can sometimes negatively impact receptor binding affinity, it can also lead to favorable changes in selectivity and downstream signaling.

The perfluorination of the phenyl ring offers additional advantages in terms of metabolic stability and the potential to fine-tune electronic interactions at the receptor-ligand interface. A thorough understanding of the distinct properties conferred by each enantiomer, coupled with rigorous experimental evaluation, is essential for the rational design of next-generation peptide therapeutics with optimized stability, potency, and selectivity profiles.

References

A Comparative Guide: Unveiling the Advantages of Boc-D-pentafluorophenylalanine in Peptide and Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a cornerstone of this effort, with fluorinated analogs emerging as a particularly potent tool. This guide provides an in-depth comparison of Boc-D-pentafluorophenylalanine and its non-fluorinated counterpart, Boc-D-phenylalanine, highlighting the significant advantages conferred by perfluorination. By examining experimental data on metabolic stability, binding affinity, and protein structural integrity, we aim to provide a clear rationale for the selection of this unique building block in advanced peptide design.

The introduction of fluorine, the most electronegative element, into the side chain of phenylalanine dramatically alters its physicochemical properties. These modifications can lead to significant improvements in a peptide's therapeutic potential by enhancing its resistance to enzymatic degradation, modulating its binding to target receptors, and influencing its conformational stability.[1]

Performance Comparison: this compound vs. Non-fluorinated Analogs

The decision to incorporate this compound into a peptide sequence is often driven by the need to overcome the inherent liabilities of natural peptides. The following sections and data tables provide a comparative overview of the key performance enhancements achieved through perfluorination.

Enhanced Metabolic Stability
FeatureBoc-D-phenylalanineThis compoundRationale for Advantage
Proteolytic Resistance ModerateSignificantly EnhancedThe D-configuration provides initial resistance to proteases. The bulky, electron-withdrawing pentafluorophenyl group further shields the peptide backbone from enzymatic cleavage, leading to a longer in vivo half-life.[3]
Modulated Binding Affinity

The effect of fluorination on receptor binding is highly context-dependent. The unique electronic properties of the pentafluorophenyl ring can lead to altered intermolecular interactions within a binding pocket. In some cases, this can result in a decrease in binding affinity due to unfavorable electrostatic or steric interactions. However, these altered properties can also be leveraged to fine-tune selectivity for a specific receptor subtype.

A study on the binding of α-factor peptide analogs to the Ste2p receptor in Saccharomyces cerevisiae provides a quantitative comparison of phenylalanine and pentafluorophenylalanine. In this specific case, progressive fluorination led to a decrease in binding affinity, highlighting the importance of empirical testing for each specific peptide-receptor interaction.

Peptide AnalogDissociation Constant (Kd)
[Lys7(NBD),Phe13]α-factor26.2 ± 1.8 nM
[Lys7(NBD),Phe13(F5)]α-factor177.3 ± 18.0 nM

Data from: Naider, F., et al. (2010). Binding of fluorinated phenylalanine α-factor analogs to Ste2p.

Enhanced Protein Structural Stability

The incorporation of pentafluorophenylalanine can have a significant impact on the conformational stability of a peptide or protein. The perfluorinated aromatic ring can engage in favorable interactions, such as π-π stacking, with other aromatic residues. A study on the stability of α-helical peptides demonstrated that the interaction between phenylalanine and pentafluorophenylalanine (F-f5F) contributes significantly to helix stability.

Interacting Residue Pair (i, i+4)Gibbs Free Energy of Interaction (ΔG)
Phenylalanine - Phenylalanine (F-F)-0.27 kcal/mol
Phenylalanine - Pentafluorophenylalanine (F-f5F)-0.27 kcal/mol

Data from: Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.[5]

This data indicates that the F-f5F interaction is as stabilizing as the native F-F interaction within the core of an α-helix.[5] This "fluoro-stabilization effect" can be harnessed to design more robust and conformationally constrained peptides.[1]

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated peptide analogs in your own research, we provide detailed methodologies for key experiments.

Proteolytic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of proteases (e.g., in human plasma or serum).

Methodology:

  • Peptide Preparation: Dissolve the test peptides (both the pentafluorophenylalanine-containing and the non-fluorinated analog) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Incubation: Add the peptide stock solution to pre-warmed human plasma or serum to a final desired concentration. Incubate the mixture at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a high concentration of an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid).

  • Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Fluorinated & Non-fluorinated) Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Human Plasma/Serum Plasma->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS Analysis Centrifuge->Analyze Calculate Calculate Half-life (t1/2) Analyze->Calculate

Workflow for a Proteolytic Stability Assay.
Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of a peptide to its target receptor.

Methodology:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject the receptor (ligand) over the activated surface to achieve covalent immobilization via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without ligand immobilization.

  • Analyte Injection: Prepare a dilution series of the peptide (analyte) in a suitable running buffer. Inject the different concentrations of the peptide over both the ligand and reference flow cells.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Regeneration: After each peptide injection, regenerate the sensor surface using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_setup Assay Setup cluster_binding Binding Measurement cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize Receptor (Ligand) Activate->Immobilize Inject Inject Peptide (Analyte) (Concentration Series) Immobilize->Inject Monitor Monitor SPR Signal (Association/Dissociation) Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate Fit Fit Sensorgrams Monitor->Fit Regenerate->Inject Next Concentration Determine Determine ka, kd, and KD Fit->Determine

Workflow for an SPR Binding Affinity Assay.
Circular Dichroism (CD) Spectroscopy for Structural Stability

Objective: To assess the secondary structure and thermal stability (melting temperature, Tm) of a peptide.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Secondary Structure Analysis:

    • Record the CD spectrum of the peptide from approximately 190 to 260 nm at a constant temperature (e.g., 25°C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

  • Thermal Stability (Melting Curve) Analysis:

    • Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide) as the temperature is increased at a controlled rate (e.g., 1°C/minute) over a relevant range (e.g., 20°C to 95°C).

    • Plot the CD signal as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined from the midpoint of the transition in the melting curve.

G cluster_main Advantages of this compound Start This compound Stability Enhanced Metabolic Stability Start->Stability Protease Resistance Binding Modulated Binding Affinity Start->Binding Altered Electrostatics Structure Increased Structural Stability Start->Structure Favorable Interactions Outcome Improved Therapeutic Potential Stability->Outcome Binding->Outcome Structure->Outcome

Logical Relationship of Fluorination's Effects.

References

A Comparative Analysis of Boc vs. Fmoc Strategy for the Synthesis of Peptides Containing Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic properties such as increased metabolic stability, receptor affinity, and altered bioavailability. Pentafluorophenylalanine (F5-Phe), with its unique electronic and steric properties, is a valuable building block in this endeavor. The choice of synthetic strategy for incorporating F5-Phe is critical to the success of the synthesis. This guide provides an objective, data-driven comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of peptides containing pentafluorophenylalanine.

Core Chemical Principles: A Head-to-Head Comparison

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc strategy employs an acid-labile α-amino protecting group, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for deprotection. In contrast, the Fmoc strategy utilizes a base-labile protecting group, which is removed with a mild base, typically piperidine. This distinction dictates the choice of side-chain protecting groups and the final cleavage conditions.

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]20-50% Piperidine in Dimethylformamide (DMF)[1]
Side-Chain Protection Benzyl-based (e.g., Bzl)tert-Butyl-based (e.g., tBu)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Trifluoroacetic acid (TFA)
Chemistry Harsher, with repeated acid treatmentMilder, with base deprotection and a final acid cleavage
Compatibility with F5-Phe The electron-withdrawing nature of the pentafluorophenyl ring is unlikely to significantly affect the acid-lability of the Boc group.The strong electron-withdrawing nature of the pentafluorophenyl ring can influence the reactivity of the Fmoc group, potentially requiring optimized deprotection conditions.
Automation Less common in modern automated synthesizers due to the corrosive nature of the reagents.Readily amenable to automation.
Cost Can be more cost-effective for bulk reagents.Reagents can be more expensive, but the overall process may be more cost-effective due to higher efficiency and easier automation.

Performance and Experimental Considerations for Pentafluorophenylalanine Incorporation

Fmoc Strategy: The Fmoc strategy is generally favored for the synthesis of peptides containing sensitive residues due to its milder deprotection conditions. For F5-Phe, the use of Fmoc-pentafluorophenylalanine pentafluorophenyl (Pfp) esters offers a highly efficient coupling method. The pentafluorophenyl ester acts as a pre-activated form of the amino acid, leading to rapid and efficient amide bond formation, which can minimize racemization.

Boc Strategy: The Boc strategy, while harsher due to the repeated use of TFA, remains a robust method, particularly for hydrophobic peptides that are prone to aggregation. The acidic deprotection step protonates the N-terminus, which can help to disrupt inter-chain hydrogen bonding and improve solvation. The incorporation of the bulky and hydrophobic pentafluorophenylalanine may benefit from this characteristic of the Boc strategy.

Experimental Protocols

Fmoc-Pentafluorophenylalanine Incorporation via Pfp Ester Coupling

This protocol outlines a typical cycle for the incorporation of Fmoc-pentafluorophenylalanine using its pentafluorophenyl ester.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pentafluorophenylalanine-Pfp ester (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 3-5 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-pentafluorophenylalanine-Pfp ester (and optional HOBt) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, wash the peptide-resin with DMF and DCM, and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-Pentafluorophenylalanine Incorporation (Generalized Protocol)

This protocol is a generalized procedure for the incorporation of Boc-pentafluorophenylalanine based on standard Boc-SPPS methods.

Materials:

  • Boc-deprotected peptide-resin (e.g., on Merrifield or PAM resin)

  • Boc-pentafluorophenylalanine-OH (2-4 equivalents)

  • Coupling reagent (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIEA in DCM (neutralization solution)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Isopropanol (IPA)

  • HF or TFMSA (for final cleavage)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 15-25 minute treatment. Wash the resin with DCM and IPA.[1]

  • Neutralization: Treat the resin with 10% DIEA in DCM for 1-2 minutes. Repeat this step. Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate vial, dissolve Boc-pentafluorophenylalanine-OH and the coupling reagent in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add DIEA to initiate the coupling reaction.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage: After the final coupling, dry the peptide-resin. Treat the resin with HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the peptide using RP-HPLC.

Visualizing the Workflow and Biological Context

To illustrate the practical application and biological relevance of synthesizing peptides with pentafluorophenylalanine, we will consider the example of a modified α-factor peptide analog binding to its G protein-coupled receptor (GPCR), Ste2p, in yeast. The incorporation of pentafluorophenylalanine can be used to probe cation-π interactions at the receptor binding site.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Support Deprotection α-Amino Deprotection (Boc or Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Pentafluorophenylalanine Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Washing2->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure F5-Phe Peptide Lyophilization->Final_Peptide

Caption: Generalized workflow for the solid-phase synthesis of a peptide containing pentafluorophenylalanine.

Signaling_Pathway cluster_receptor Yeast Cell Membrane cluster_downstream Intracellular Signaling Cascade Peptide α-Factor Analog (with F5-Phe) Receptor Ste2p Receptor (GPCR) Peptide->Receptor Binding G_protein Heterotrimeric G-protein Receptor->G_protein Activation Effector Downstream Effectors G_protein->Effector MAPK_cascade MAP Kinase Cascade Effector->MAPK_cascade Transcription_Factor Transcription Factor Activation MAPK_cascade->Transcription_Factor Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Transcription_Factor->Cell_Cycle_Arrest Mating Mating Cell_Cycle_Arrest->Mating Preparation for Mating

Caption: Signaling pathway of a pentafluorophenylalanine-modified α-factor analog interacting with the Ste2p receptor in yeast.

Conclusion

The choice between the Boc and Fmoc strategies for the synthesis of peptides containing pentafluorophenylalanine depends on several factors, including the specific peptide sequence, the desired purity, the scale of the synthesis, and the available laboratory equipment. The Fmoc strategy, with its milder deprotection conditions and amenability to automation, is often the preferred method for many applications. However, the Boc strategy remains a powerful tool, particularly for sequences prone to aggregation. The use of pre-activated pentafluorophenyl esters in the Fmoc strategy can significantly enhance coupling efficiency. Ultimately, a careful consideration of the pros and cons of each method will guide the researcher to the most suitable approach for their specific needs.

References

A Spectroscopic Comparison: Unveiling the Molecular Signature of Boc-D-pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of non-natural amino acids, a thorough understanding of their structural characteristics is paramount. This guide provides a detailed spectroscopic comparison of Boc-D-pentafluorophenylalanine against its non-fluorinated analog, Boc-D-phenylalanine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers an objective resource for the characterization and utilization of these valuable synthetic building blocks.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. A side-by-side comparison with Boc-D-phenylalanine is provided to highlight the significant spectral shifts induced by the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentBoc-D-phenylalanine (Experimental)This compound (Predicted)Rationale for Prediction
Boc (t-butyl) ~1.43 (s, 9H)~1.45 (s, 9H)The chemical environment of the Boc group is largely unaffected by the remote pentafluorophenyl ring.
β-CH₂ ~3.10 (m, 2H)~3.2-3.4 (m, 2H)The strong electron-withdrawing nature of the C₆F₅ group will deshield the adjacent benzylic protons, causing a downfield shift.
α-CH ~4.60 (m, 1H)~4.7-4.8 (m, 1H)Minor deshielding effect from the C₆F₅ group, transmitted through the carbon backbone.
NH ~5.0 (d, 1H)~5.1 (d, 1H)Slight downfield shift due to the overall increased electron-withdrawing character of the molecule.
COOH ~9-12 (br s, 1H)~9-12 (br s, 1H)The acidic proton will appear as a broad singlet, with its exact position being highly dependent on concentration and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentBoc-D-phenylalanine (Experimental)This compound (Predicted)Rationale for Prediction
Boc (CH₃)₃ ~28.3~28.5Minimal change expected due to the distance from the aromatic ring.
β-CH₂ ~38.5~32-35The electron-withdrawing C₆F₅ group will have a shielding effect on the attached methylene carbon.
α-CH ~54.5~53-55Minor change expected.
Boc C(CH₃)₃ ~80.0~80.5Minimal change expected.
Aromatic C-1' (ipso) ~136.0~110-115 (t)Significant upfield shift and will appear as a triplet due to coupling with the two ortho-fluorine atoms.
Aromatic C-2', C-6' (ortho) ~129.3~143-148 (dm)Strong deshielding due to direct attachment of fluorine. Will appear as a doublet of multiplets due to C-F coupling.
Aromatic C-3', C-5' (meta) ~128.5~137-142 (dm)Strong deshielding due to direct attachment of fluorine. Will appear as a doublet of multiplets due to C-F coupling.
Aromatic C-4' (para) ~127.0~139-144 (tm)Strong deshielding due to direct attachment of fluorine. Will appear as a triplet of multiplets due to C-F coupling.
Boc C=O ~155.0~155.0Minimal change expected.
Carboxyl C=O ~176.0~174-175Slight upfield shift due to the electron-withdrawing nature of the pentafluorophenyl group.

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ (Referenced to CFCl₃)

Fluorine AssignmentThis compound (Predicted)Rationale for Prediction
ortho-F (2', 6') ~ -140 to -145The ortho-fluorines are the most deshielded due to their proximity to the amino acid side chain.
para-F (4') ~ -150 to -155The para-fluorine is typically more shielded than the ortho-fluorines.
meta-F (3', 5') ~ -160 to -165The meta-fluorines are generally the most shielded in a pentafluorophenyl group attached to an alkyl chain.
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupBoc-D-phenylalanine (Experimental)This compound (Predicted)Rationale for Prediction
N-H Stretch ~3300-3400~3300-3400The N-H stretching frequency is not expected to be significantly altered.
C-H Stretch (Aromatic) ~3030-3090AbsentThe aromatic C-H bonds are replaced by C-F bonds.
C-H Stretch (Aliphatic) ~2850-2980~2850-2980The aliphatic C-H stretches of the Boc and amino acid backbone will remain.
C=O Stretch (Carboxylic Acid) ~1710-1720~1715-1725A slight shift to higher wavenumber is expected due to the electron-withdrawing effect of the C₆F₅ group.
C=O Stretch (Boc) ~1680-1690~1685-1695A slight shift to higher wavenumber is expected.
C-F Stretch Absent~1100-1300 (strong, multiple bands)The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated compounds.
Aromatic C=C Bending ~1450-1600~1480-1650The C=C stretching frequencies in the fluorinated ring will be shifted.
Mass Spectrometry

Table 5: Mass Spectrometry Data (Electrospray Ionization - ESI)

IonBoc-D-phenylalanine (m/z)This compound (m/z)Notes
[M+H]⁺ 266.13356.09The protonated molecular ion.
[M+Na]⁺ 288.11378.07The sodium adduct is commonly observed in ESI.
[M-Boc+H]⁺ 166.09256.05A common fragment resulting from the loss of the tert-butoxycarbonyl group (100 Da).
[M-C₄H₈+H]⁺ 210.09300.05Loss of isobutylene (56 Da) from the Boc group is another characteristic fragmentation pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse program with a 30° pulse angle, a spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum on the same instrument. A standard pulse program with a 30° pulse angle, a spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds is recommended to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled fluorine NMR spectrum. A dedicated or switchable probe is required. Use a spectral width of at least 250 ppm centered around -150 ppm. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and apply a baseline correction. Reference the spectra to the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Record a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a stock solution of the amino acid derivative in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The ESI source can be operated in either positive or negative ion mode.

  • Data Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi. Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

  • Data Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Logical_Relationship cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Mass Mass Spectrometry Compound This compound (C₁₄H₁₄F₅NO₄) H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) Compound->F_NMR IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec MS_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS_Spec

Enhancing Peptide Bioactivity: A Comparative Guide to the Impact of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide scaffolds is a powerful approach to modulate their therapeutic properties. Among these, pentafluorophenylalanine (pfp) has emerged as a key residue for enhancing peptide stability, and in some cases, modulating receptor affinity and bioactivity. This guide provides a comparative analysis of peptides containing pentafluorophenylalanine versus their native phenylalanine counterparts, supported by experimental data and detailed methodologies.

The substitution of phenylalanine with pentafluorophenylalanine introduces significant alterations to the physicochemical properties of the peptide. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, which impacts the electronic nature of the aromatic ring and adjacent peptide bonds. Furthermore, the increased bulk of the pentafluorophenyl group can introduce steric hindrance. These modifications can lead to profound differences in proteolytic stability, secondary structure stabilization, and receptor interactions.

Comparative Performance Data

The incorporation of pentafluorophenylalanine into peptides has been shown to significantly impact their stability and conformational properties. Below are tables summarizing the quantitative effects observed in comparative studies.

Proteolytic Stability

One of the most significant advantages of incorporating pentafluorophenylalanine is the enhanced resistance to enzymatic degradation. The electron-withdrawing nature of the fluorinated ring and the steric bulk can hinder the approach and catalytic action of proteases.

Peptide AttributePhenylalanine (Native)Pentafluorophenylalanine (Modified)Rationale for Improved Performance
Half-life in Plasma LowerHigherIncreased resistance to plasma proteases due to steric hindrance and altered electronic properties of the cleavage site.[1]
Degradation by Chymotrypsin SusceptiblePotentially ReducedChymotrypsin preferentially cleaves at the C-terminus of aromatic residues. The bulky and electron-deficient pentafluorophenyl ring can impede recognition and catalysis by the enzyme.[1]
Degradation by Pepsin SusceptiblePotentially ReducedSimilar to chymotrypsin, the modified side chain of pfp can reduce the efficiency of pepsin-mediated cleavage.

Note: The degree of stabilization can vary depending on the peptide sequence and the specific protease.

Alpha-Helix Stability

Pentafluorophenylalanine can also influence the secondary structure of peptides, particularly the stability of alpha-helices, through favorable aromatic interactions.

PeptideInteraction TypeInteraction Energy (kcal/mol)Helical Content Enhancement
Alanine-Lysine Host PeptidePhenylalanine-Phenylalanine (i, i+4)-0.27 (internal), -0.8 (C-terminus)Significant
Alanine-Lysine Host PeptidePhenylalanine-Pentafluorophenylalanine (i, i+4)-0.27 (internal), -0.55 (C-terminus)Doubled helical content over control peptides at internal positions.[2][3]

Data derived from studies using circular dichroism (CD) spectroscopy on Ala-Lys host peptides.[2][3]

Receptor Binding Affinity

The effect of pentafluorophenylalanine on receptor binding is highly context-dependent. While direct comparative data for a single peptide with and without pfp is not always available, studies on fluorinated analogs provide valuable insights. For instance, the incorporation of difluorophenylalanine (Dfp) in somatostatin analogs has been shown to modulate receptor selectivity and affinity.

Somatostatin AnalogReceptor SubtypeBinding Affinity (IC50, nM)
Native SomatostatinSSTR2High
[D-Trp8, L-Dfp11]-SRIFSSTR2High (similar to native)
OctreotideSSTR2High
[D-Trp8, L-Dfp11]-SRIFOther SSTRsLower

This table illustrates that fluorination can be used to maintain or enhance selectivity for a specific receptor subtype.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the impact of pentafluorophenylalanine on peptide bioactivity.

Proteolytic Stability Assay

Objective: To compare the degradation rate of a peptide containing phenylalanine with its analogue containing pentafluorophenylalanine in the presence of a specific protease or in plasma.

Materials:

  • Peptide with Phenylalanine

  • Peptide with Pentafluorophenylalanine

  • Protease (e.g., α-chymotrypsin, pepsin, or human plasma)

  • Assay Buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system with a C18 column

  • Mass Spectrometer (optional, for identification of degradation products)

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in assay buffer).

  • Incubation: In a microcentrifuge tube, mix the protease (e.g., α-chymotrypsin at a 1:100 enzyme-to-substrate ratio) with the peptide stock solution in the appropriate buffer. For plasma stability, mix the peptide with human plasma (e.g., 1:1 ratio). Incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of quenching solution (10% TFA) to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis: Inject the supernatant onto the RP-HPLC system. Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products. Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the half-life (t1/2) of each peptide.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki or IC50) of the native and pfp-modified peptides to a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Native peptide

  • Pfp-modified peptide

  • Binding Buffer

  • Wash Buffer

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled native or pfp-modified peptide (competitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a suitable counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor peptide concentration. Fit the data to a one-site competition model to determine the IC50 value for each peptide. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or proliferative effect of the native and pfp-modified peptides on a target cell line.

Materials:

  • Target cell line

  • Cell culture medium

  • 96-well cell culture plates

  • Native peptide

  • Pfp-modified peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the native and pfp-modified peptides. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against peptide concentration to determine the IC50 value if a cytotoxic effect is observed.

Visualizing Workflows and Pathways

Experimental Workflow for Proteolytic Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Peptide Stock Solutions (Native and pfp-modified) i1 Mix Peptides with Protease/Plasma p1->i1 p2 Prepare Protease Solution or Human Plasma p2->i1 i2 Incubate at 37°C i1->i2 i3 Withdraw Aliquots at Specific Time Points i2->i3 a1 Quench Reaction with TFA i3->a1 a2 Centrifuge and Collect Supernatant a1->a2 a3 RP-HPLC Analysis a2->a3 a4 Quantify Intact Peptide a3->a4 a5 Determine Half-life (t1/2) a4->a5

Caption: Workflow for the enzymatic stability assessment of peptides.

Generalized GPCR Signaling Pathway for Peptide Ligands

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptide Ligand (Native or pfp-modified) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein Heterotrimeric G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

References

The Strategic Advantage of Incorporating Boc-D-pentafluorophenylalanine in Peptide Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based therapeutics is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this pursuit. Among these, Boc-D-pentafluorophenylalanine stands out as a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides a comparative analysis of this compound against its non-fluorinated counterpart and other fluorinated analogs, supported by illustrative experimental data from published research and detailed experimental protocols.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can dramatically alter a peptide's biological activity and stability. The pentafluorophenyl group in this compound offers a unique combination of steric and electronic properties that can lead to enhanced metabolic stability, improved receptor binding, and increased bioavailability. Furthermore, the D-configuration of this amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head quantitative data for a single peptide containing this compound versus its analogs is not extensively available in the public literature, we can infer its performance based on studies of other fluorinated phenylalanine derivatives. The following table summarizes the expected impact of incorporating this compound compared to Boc-D-phenylalanine and mono/di-fluorinated analogs. The data presented for mono- and di-fluorinated analogs are illustrative and drawn from published studies on different peptide systems.

FeatureBoc-D-phenylalanine (Native)Boc-D-monofluorophenylalanineBoc-D-difluorophenylalanineThis compound (Expected)
Proteolytic Stability Moderate (D-amino acid provides some stability)IncreasedFurther IncreasedMaximally Increased
Receptor Binding Affinity (Illustrative Ki/IC50) BaselineCan be enhanced (e.g., ~1.5-fold increase)Can be significantly enhanced (e.g., ~2-5-fold increase)Potentially significantly enhanced due to unique electronic properties
Lipophilicity HighHigherHigherHighest
In-vivo Half-life BaselineExtendedFurther ExtendedExpected to be the most extended

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific peptide sequences and assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-protected amino acid, such as this compound.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., HF or trifluoromethanesulfonic acid with appropriate scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., this compound) and coupling reagents in DMF and add to the resin. Agitate for 2-4 hours.

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.

  • Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a typical procedure for assessing the stability of a peptide in the presence of a protease.

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in the assay buffer.

  • Reaction Initiation: Add the protease solution to the peptide solution to initiate the enzymatic degradation. A typical enzyme:substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide against time.

Protocol 3: Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled competitor peptide (the synthesized peptide)

  • Assay buffer

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in the assay buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the workflows and concepts described in this guide.

Experimental Workflow for Peptide Synthesis and Evaluation cluster_synthesis Peptide Synthesis cluster_evaluation Peptide Evaluation Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization CouplingN Next Amino Acid Coupling (e.g., Boc-D-pentafluoro-Phe) Neutralization->CouplingN Repeat Repeat Cycle CouplingN->Repeat Cleavage Cleavage & Deprotection Repeat->Deprotection n-1 times Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Stability Enzymatic Stability Assay Purification->Stability Binding Receptor Binding Assay Purification->Binding

Caption: Workflow for peptide synthesis and subsequent evaluation.

Principle of Enhanced Proteolytic Stability cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide Protease_L Protease Peptide_L Peptide Chain (L-Phe) Protease_L->Peptide_L Recognizes & Cleaves Protease_D Protease Peptide_D Peptide Chain (D-pentafluoro-Phe) Protease_D->Peptide_D Steric Hindrance (No Cleavage)

Caption: D-amino acids hinder protease recognition and cleavage.

Signaling Pathway Modulation by Modified Peptides Peptide Peptide Ligand (with Boc-D-pentafluoro-Phe) Receptor Cell Surface Receptor Peptide->Receptor Enhanced Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

The Unambiguous Signal: Comparing Boc-D-pentafluorophenylalanine with Other ¹⁹F NMR Probes for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool. Its high sensitivity and the absence of a natural fluorine background in most biological systems provide a clear window into protein-ligand binding events. A crucial component of this technique is the choice of the ¹⁹F NMR probe. This guide offers an objective comparison of the widely used probe, Boc-D-pentafluorophenylalanine, with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for specific research needs.

The fluorine-19 nucleus is a prime candidate for NMR studies due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm, which minimizes signal overlap and allows for the clear detection of binding events.[1][3] These properties make ¹⁹F NMR a valuable technique in fragment-based drug discovery (FBDD) and for quantifying protein-ligand interactions.[1][4][5][6]

Performance Comparison of ¹⁹F NMR Probes

The ideal ¹⁹F NMR probe should exhibit a strong, sharp signal that is highly responsive to changes in its chemical environment upon binding to a target protein. This response can manifest as a change in chemical shift, a broadening of the signal (due to changes in the transverse relaxation rate, T₂), or both. This compound, with its five magnetically distinct fluorine atoms, offers a unique spectral signature that can provide rich information about its binding orientation.

Below is a comparative summary of key performance indicators for this compound and other commonly employed ¹⁹F NMR probes. The data presented are representative values and can vary depending on the specific protein target and experimental conditions.

Probe MoleculeTypical Chemical Shift Range (ppm vs. CFCl₃)Linewidth (Hz) in Free StateChange in Chemical Shift upon Binding (Δδ, ppm)Key Advantages
This compound ortho: ~ -145, meta: ~ -160, para: ~ -1555 - 150.1 - 1.0+Multiple fluorine signals provide detailed binding information.
3-Fluorophenylalanine ~ -1135 - 100.1 - 0.5Single, sharp signal; structurally similar to natural amino acid.
4-Fluorophenylalanine ~ -1155 - 100.1 - 0.5Commercially available and widely used.[7]
Trifluoromethyl-containing fragments -60 to -801 - 50.05 - 0.3Very sharp signals due to rapid rotation.
Fluorinated Tryptophan derivatives (e.g., 5-F-Trp) ~ -12510 - 200.2 - 1.0Sensitive probe for interactions involving tryptophan residues.[1]

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following sections provide detailed methodologies for key ¹⁹F NMR experiments.

Chemical Shift Perturbation (CSP) Titration

This experiment is used to determine the binding affinity (K_d) of a fluorinated ligand to a protein by monitoring the change in the ¹⁹F chemical shift upon addition of the protein.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁹F-labeled probe (e.g., this compound) at a known concentration (e.g., 10 mM in DMSO-d₆).

    • Prepare a stock solution of the purified target protein in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) at a concentration significantly higher than the expected K_d.

    • Prepare a series of NMR samples containing a fixed concentration of the ¹⁹F probe (e.g., 50 µM) and increasing concentrations of the target protein. Ensure the final DMSO concentration is consistent across all samples and ideally below 5%. Include a sample with only the ¹⁹F probe as a reference.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for each sample at a constant temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to an internal or external standard (e.g., trifluoroacetic acid).[8]

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Determine the chemical shift of the ¹⁹F probe signal in each spectrum.

    • Plot the change in chemical shift (Δδ) as a function of the protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d).

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorinated compound by observing its ability to displace a known fluorinated "spy" molecule from the target protein's binding site.[1][4][5]

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the ¹⁹F-labeled "spy" molecule (e.g., this compound), the target protein, and the non-fluorinated competitor compound.

    • Prepare a series of NMR samples, each containing a fixed concentration of the spy molecule and the target protein (at a concentration that ensures a significant portion of the spy molecule is bound).

    • To these samples, add increasing concentrations of the competitor compound. Include a control sample with only the spy molecule and the protein.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for each sample. Relaxation-edited experiments, such as the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, can be used to enhance the detection of displacement by selectively observing the signal of the free spy molecule.[1]

  • Data Analysis:

    • Measure the signal intensity or linewidth of the spy molecule in each spectrum.

    • Plot the change in the observed NMR parameter (e.g., signal intensity) as a function of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (K_i) of the competitor.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for the described NMR experiments.

Chemical_Shift_Perturbation cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Probe ¹⁹F Probe Stock Series NMR Sample Series (Fixed [Probe], Increasing [Protein]) Probe->Series Protein Protein Stock Protein->Series Acquire Acquire 1D ¹⁹F Spectra Series->Acquire Process Process Spectra Acquire->Process Plot Plot Δδ vs. [Protein] Process->Plot Fit Fit Binding Isotherm (Calculate K_d) Plot->Fit

Figure 1. Workflow for a ¹⁹F NMR Chemical Shift Perturbation Assay.

Competition_Binding_Assay cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Spy ¹⁹F Spy Molecule Stock Series NMR Sample Series (Fixed [Spy] & [Protein], Increasing [Competitor]) Spy->Series Protein Protein Stock Protein->Series Competitor Competitor Stock Competitor->Series Acquire Acquire 1D ¹⁹F Spectra (e.g., CPMG) Series->Acquire Measure Measure Signal Intensity/Linewidth Acquire->Measure Plot Plot Signal vs. [Competitor] Measure->Plot Fit Fit Competition Curve (Calculate IC₅₀/K_i) Plot->Fit

Figure 2. Workflow for a ¹⁹F NMR Competition Binding Assay.

Conclusion

The selection of an appropriate ¹⁹F NMR probe is a critical decision in the design of robust and informative binding assays. This compound offers the advantage of multiple fluorine reporters, providing detailed structural insights into ligand binding. However, simpler probes like 3- or 4-fluorophenylalanine may be sufficient for initial screening purposes and offer the benefit of a single, sharp resonance. Trifluoromethyl-containing fragments are particularly advantageous for their sharp signals. The choice ultimately depends on the specific research question, the nature of the target protein, and the desired level of structural detail. By carefully considering the properties of different probes and employing well-defined experimental protocols, researchers can effectively leverage the power of ¹⁹F NMR to accelerate the drug discovery process.

References

The Strategic Advantage of Fluorination: A Cost-Benefit Analysis of Boc-D-pentafluorophenylalanine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in peptide synthesis is a critical decision that profoundly impacts research timelines, costs, and the ultimate success of a therapeutic candidate. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-D-pentafluorophenylalanine, a fluorinated amino acid, in synthetic applications. We present a detailed comparison with its non-fluorinated counterparts and other coupling strategies, supported by experimental data and protocols to inform your research and development endeavors.

The incorporation of fluorinated amino acids into peptides has emerged as a powerful strategy to enhance their pharmacological properties. Among these, this compound offers a unique combination of a bulky, electron-withdrawing pentafluorophenyl group and the acid-labile Boc protecting group. This strategic combination imparts significant advantages in terms of metabolic stability, reactivity, and overall synthetic efficiency.

Performance Comparison: The Added Value of Fluorination

The decision to use a specialized amino acid like this compound often hinges on a careful evaluation of its performance benefits against its cost. Below, we compare its key attributes with traditional alternatives.

Table 1: Cost Comparison of Phenylalanine Derivatives
CompoundSupplier ExamplePrice per Gram (USD)Key Considerations
This compoundOakwood Chemical~$88.00 (for 250mg)Higher initial cost is offset by potential for improved biological properties and synthetic efficiency.
Fmoc-D-phenylalanineChem-Impex~$2.80 - $10.54Generally more expensive than Boc-amino acids due to the Fmoc protecting group.[1]
Boc-D-phenylalanineAapptec~$1.20The least expensive option, but lacks the benefits of fluorination.

Note: Prices are approximate and can vary significantly between suppliers and purity grades.

Table 2: Coupling Efficiency Comparison
Coupling StrategyTypical Reaction TimeTypical YieldRisk of RacemizationKey Advantages
This compound (as a pre-activated ester) Very Fast (minutes to < 2 hours)High (>90%)Very LowHigh reactivity, reduced side reactions, suitable for sterically hindered couplings.
Standard Boc-Amino Acid + HBTU 1 - 4 hoursHigh (>90%)LowGood balance of reactivity and cost, widely used.
Standard Boc-Amino Acid + HATU 30 minutes - 2 hoursVery High (>90%)Very LowHigh reactivity, effective for difficult couplings.

The Benefit of Enhanced Metabolic Stability

A primary driver for incorporating fluorinated amino acids is the significant enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic degradation, leading to a longer in-vivo half-life of the peptide therapeutic.

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Peptides (Illustrative)
PeptideModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Native Peptide-(Example) 1 hour1x
Fluorinated AnalogIntroduction of Fluorinated Amino Acid(Example) > 24 hours>24x

This table is illustrative. Actual stability enhancement is sequence-dependent and requires experimental verification.

Experimental Protocols

To provide practical guidance, we outline a general protocol for solid-phase peptide synthesis (SPPS) using this compound and a method for assessing the in vitro stability of the resulting peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog using this compound

This protocol describes the manual synthesis of a hypothetical GnRH antagonist analog on a Rink Amide resin using Boc/Bzl chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Drain the DMF.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

  • Agitate for 2 minutes, then drain.

  • Add fresh 50% TFA in DCM and agitate for 20 minutes.

  • Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Agitate for 5 minutes and drain. Repeat once.

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

  • As a pre-activated ester, no additional coupling reagent is required.

  • Add the dissolved amino acid to the resin.

  • Agitate at room temperature. Monitor the reaction for completion using a Kaiser test (typically 1-2 hours).

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a fluorinated peptide in the presence of a protease.[3][4]

1. Reagent Preparation:

  • Prepare a stock solution of the purified peptide (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human plasma) at a relevant concentration.

2. Digestion Reaction:

  • In a microcentrifuge tube, mix the peptide stock solution with the protease solution.

  • Incubate the mixture at 37°C.

3. Time-course Sampling:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

4. Reaction Quenching:

  • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

5. Analysis by RP-HPLC:

  • Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Monitor the elution at a suitable wavelength (e.g., 214 nm).

6. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Visualizing the Workflow and Mechanism of Action

To further illustrate the context in which this compound can be a valuable tool, we present a diagram of a typical solid-phase peptide synthesis workflow and the signaling pathway of the Gonadotropin-Releasing Hormone (GnRH) receptor, a common target for peptide therapeutics.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-pFPhe) Neutralization->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Check w/ Kaiser Test Wash1->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash1->Cleavage Final Amino Acid Wash2 Wash (DMF/DCM) Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, etc.) Purification->Analysis

Figure 1. A generalized workflow for Boc-based solid-phase peptide synthesis.

gnrh_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling GnRH_R GnRH Receptor (GPCR) G_protein Gq/11 Protein GnRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Gene_Expression Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression GnRH GnRH Agonist GnRH->GnRH_R Activates Antagonist GnRH Antagonist (e.g., containing D-pFPhe) Antagonist->GnRH_R Blocks

Figure 2. Simplified GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.

Conclusion

The use of this compound in peptide synthesis represents a strategic investment. While the initial material cost is higher than its non-fluorinated counterparts, the benefits of enhanced metabolic stability, rapid coupling kinetics, and reduced side reactions can lead to significant downstream cost savings. For the development of peptide therapeutics, where in vivo stability and efficacy are paramount, the advantages conferred by fluorination often outweigh the initial expense. This guide provides a framework for researchers to make informed decisions when considering the incorporation of this and other fluorinated amino acids into their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Boc-D-Pentafluorophenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of ensuring a secure and environmentally responsible operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Pentafluorophenylalanine. While specific hazard classifications can vary, it is imperative to handle all chemical waste with caution and adhere to institutional and regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to utilize appropriate personal protective equipment (PPE) and follow standard laboratory safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat is mandatory to protect from potential splashes or dust.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred environment, especially when working with the powdered form of the substance.[1]

Spill Response

In the event of a spill, contain the material promptly and safely.

  • Small Spills:

    • Restrict access to the spill area.[2]

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[2]

    • Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled container for chemical waste.[2]

    • Clean the spill area with a damp cloth, and place the cloth in the waste container.[1]

  • Large Spills:

    • Evacuate the immediate area and restrict access.[2]

    • Immediately notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]

    • Ensure the area is well-ventilated, if it is safe to do so.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.

  • Waste Characterization: It is the responsibility of the chemical waste generator to determine if the waste is hazardous. This is typically done by consulting the Safety Data Sheet (SDS) or through analytical testing.[3] Although many N-Boc protected amino acids are not classified as hazardous, it is crucial to confirm this with the specific SDS for this compound.[3]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable container.[2]

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container.[2] Do not mix different chemical waste streams unless explicitly instructed to do so by your EHS office.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS office), the full chemical name (this compound), and any associated hazards.

  • Temporary Storage:

    • Store the sealed waste container in a designated chemical waste accumulation area.[2] This area should be secure, well-ventilated, and away from incompatible materials.[2]

  • Licensed Disposal:

    • Arrange for the disposal of the waste through a licensed chemical waste disposal company, as facilitated by your institution's EHS office.[3]

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.[2] Retain all documentation, including waste manifests, provided by the disposal vendor for your records.[2]

Quantitative Data Summary

The following table summarizes key information for this compound and its analogs.

PropertyValueReference
Chemical Name N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine[4]
Molecular Formula C14H14F5NO4[4]
Appearance White to off-white powder or solid[1][5]
Solubility Insoluble in water[5]
Hazard Classification Not classified as a hazardous substance (for analogous compounds)[1][2][6]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), and nitrogen (NO, NO2, …), hydrogen fluoride gas (HF)[4]

Disposal Workflow

cluster_spill Spill Contingency start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Pure Compound - Contaminated Materials ppe->segregate label_container Label Container with Chemical Name and Hazards segregate->label_container store Store in Designated Waste Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Chemical Waste Disposal contact_ehs->disposal document Document Disposal (Manifests, Records) disposal->document end End: Proper Disposal Complete document->end spill Spill Occurs spill_response Follow Spill Response Protocol: - Contain Spill - Sweep and Collect - Place in Waste Container spill->spill_response spill_response->label_container

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for Boc-D-Pentafluorophenylalanine (Boc-D-Phe(F5)-OH). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE and safety measures.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields.[1][2][3]Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4][5] Disposable lab coat.[3][4][6]Prevents dermal absorption.[4] Regularly inspect gloves for any signs of degradation. A lab coat protects personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator.[3][4]Recommended when handling the powdered form, especially where dust generation is possible or ventilation is insufficient.[3][4][7]
Engineering Controls Work in a well-ventilated area, such as a chemical fume hood.[1][3][8]Minimizes inhalation of dust or vapors.
Hygiene Measures Wash hands thoroughly after handling.[9] Avoid eating, drinking, or smoking in the laboratory.Prevents accidental ingestion.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][5] All equipment should be properly grounded.[7]

  • Handling: Avoid contact with skin and eyes.[9] Minimize dust formation and accumulation.[2] Use in a well-ventilated area or under a fume hood.[1][3][8]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][7][9] Avoid heat and sources of ignition.[7]

  • Spill Response: In case of a spill, avoid creating dust.[8] Gently sweep up the solid material and place it in a sealed container for disposal.[3][8]

Disposal Protocol:

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, sealed, and properly labeled container.[8][10]

  • Labeling: Clearly label the waste container with the chemical name and any known hazards.[8]

  • Storage of Waste: Store the sealed waste container in a designated chemical waste accumulation area that is secure and well-ventilated.[10]

  • Professional Disposal: Arrange for disposal through a licensed and reputable chemical waste disposal company.[10] Do not empty into drains.[1] Consult with local waste disposal experts for specific guidance.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][11]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][7] Get medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][11] Call a physician or Poison Control Center immediately.[11]

Chemical and Physical Properties

PropertyValue
Chemical Formula C14H14F5NO4[12]
Synonyms N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine, Boc-D-Phe(F5)-OH[12]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen fluoride gas (HF).[12]

// Logical connections to emergency procedures handle_weigh -> emergency_spill [style=dashed, constraint=false]; handle_weigh -> emergency_exposure [style=dashed, constraint=false]; handle_reaction -> emergency_spill [style=dashed, constraint=false]; handle_reaction -> emergency_exposure [style=dashed, constraint=false]; } .dot Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Pentafluorophenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-D-Pentafluorophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.